molecular formula C13H18BrO5P B1423751 (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid CAS No. 1396967-45-5

(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid

Cat. No.: B1423751
CAS No.: 1396967-45-5
M. Wt: 365.16 g/mol
InChI Key: UUXJMHATVLWJSX-UHFFFAOYSA-N
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Description

(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid is a useful research compound. Its molecular formula is C13H18BrO5P and its molecular weight is 365.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2-diethoxyphosphorylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)12(13(15)17-3)10-7-6-8-11(14)9-10/h6-9,12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXJMHATVLWJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)Br)C(=O)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the novel phosphonate compound, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid. As a compound not yet extensively documented in scientific literature, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. It outlines the predicted properties, a proposed synthetic pathway, and potential applications, all grounded in established chemical principles and data from analogous structures.

Introduction and Rationale

The synthesis of novel compounds with potential therapeutic applications is a cornerstone of medicinal chemistry. The target molecule, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid, combines two key structural motifs: a bromophenylacetic acid core and a diethoxyphosphoryl group. The bromophenylacetic acid moiety is a versatile precursor in the synthesis of various biologically active molecules, including anti-inflammatory drugs.[1] The introduction of a phosphonate group can significantly influence a molecule's physicochemical properties, such as acidity, lipophilicity, and its ability to act as a transition-state analog inhibitor of enzymes. This unique combination suggests that 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid could exhibit interesting and potentially valuable biological activities.

This guide will provide a theoretical framework and a practical, step-by-step approach for the synthesis and characterization of this novel compound, as well as a discussion of its potential applications in drug discovery.

Physicochemical Properties (Predicted)

While experimental data for the target compound is not yet available, we can predict its key physicochemical properties based on its constituent parts.

PropertyPredicted Value/RangeRationale
Molecular Formula C12H16BrO5PBased on the proposed structure.
Molecular Weight 367.13 g/mol Calculated from the molecular formula.
Appearance Colorless to off-white solidAnalogous phosphonates and phenylacetic acids are typically crystalline solids.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, Chloroform); sparingly soluble in water.The presence of the polar carboxylic acid and phosphonate groups will be offset by the nonpolar phenyl ring and ethyl groups.
pKa Two pKa values are expected: one for the carboxylic acid (around 3-5) and one for the phosphonic acid moiety (first pKa around 1-2).The electron-withdrawing nature of the phosphonate and bromo groups will increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid.

Proposed Synthesis and Experimental Protocol

The synthesis of 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid can be approached through a multi-step process, starting from commercially available 3-bromophenylacetic acid. The proposed synthetic route is outlined below.

Synthetic Workflow

G A 3-Bromophenylacetic acid B Esterification (e.g., with Ethanol, H2SO4) A->B C Ethyl 2-(3-bromophenyl)acetate B->C D α-Bromination (e.g., with NBS, AIBN) C->D E Ethyl 2-bromo-2-(3-bromophenyl)acetate D->E F Arbuzov Reaction (with Triethyl phosphite) E->F G Ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate F->G H Hydrolysis (e.g., with LiOH or HCl) G->H I 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid H->I

Caption: Proposed synthetic workflow for 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 3-Bromophenylacetic acid

  • Reactants: To a solution of 3-bromophenylacetic acid (1 equivalent) in anhydrous ethanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield ethyl 2-(3-bromophenyl)acetate.

Step 2: α-Bromination

  • Reactants: Dissolve ethyl 2-(3-bromophenyl)acetate (1 equivalent) in a suitable solvent such as carbon tetrachloride. Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 equivalents).

  • Reaction: Heat the mixture to reflux under an inert atmosphere. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude ethyl 2-bromo-2-(3-bromophenyl)acetate. Purify by column chromatography if necessary.

Step 3: Arbuzov Reaction

  • Reactants: Add ethyl 2-bromo-2-(3-bromophenyl)acetate (1 equivalent) to an excess of triethyl phosphite (1.5-2 equivalents).

  • Reaction: Heat the mixture under an inert atmosphere. The reaction is typically exothermic. Monitor the formation of the phosphonate ester by TLC or ³¹P NMR.

  • Work-up: After the reaction is complete, remove the excess triethyl phosphite and the ethyl bromide byproduct by distillation under reduced pressure to yield crude ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate.

Step 4: Hydrolysis

  • Reactants: Dissolve the crude ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH, 2-3 equivalents).

  • Reaction: Stir the mixture at room temperature and monitor the hydrolysis of the ester by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the aqueous solution to a pH of 1-2 with 1M HCl. The product should precipitate out of the solution. If not, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid.

Characterization and Spectroscopic Data (Predicted)

The structure of the synthesized compound should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons in the 7-8 ppm region with splitting patterns characteristic of a 1,3-disubstituted benzene ring. - A doublet for the α-proton, coupled to the phosphorus atom (J-coupling of ~20-25 Hz). - A multiplet for the ethoxy methylene protons, coupled to both the methyl protons and the phosphorus atom. - A triplet for the ethoxy methyl protons. - A broad singlet for the carboxylic acid proton.
¹³C NMR - Aromatic carbons in the 120-140 ppm region. - A doublet for the α-carbon, coupled to the phosphorus atom. - A doublet for the ethoxy methylene carbons, coupled to the phosphorus atom. - A singlet for the ethoxy methyl carbons. - A carbonyl carbon signal around 170-180 ppm.
³¹P NMR - A singlet or a multiplet (if coupled to protons) in the phosphonate region, typically between 15-30 ppm.[2]
FT-IR - A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - A P=O stretch around 1200-1250 cm⁻¹. - P-O-C stretches around 1000-1100 cm⁻¹.
Mass Spectrometry (HRMS) - The calculated exact mass for C12H16BrO5P [M+H]⁺ is 367.9940. The observed mass should be within a narrow tolerance of this value. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed.

Potential Applications and Mechanism of Action

While the biological activity of 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid is yet to be determined, its structure suggests several potential applications in drug development.

Anti-inflammatory and Analgesic Agents

Phenylacetic acid derivatives are known for their anti-inflammatory properties. The introduction of the phosphonate group could modulate this activity, potentially leading to a more potent or selective compound.

Enzyme Inhibition

Phosphonates are excellent mimics of the tetrahedral transition state of carboxylate and phosphate esters. Therefore, 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid could be investigated as an inhibitor of enzymes that process carboxylic acid substrates, such as proteases or esterases.

Anticancer Agents

Some coumarin derivatives containing a 3-bromophenyl group have shown promise as anticancer agents by inhibiting cancer cell invasion and tumor growth.[3] The unique electronic and steric properties of the diethoxyphosphoryl group could lead to novel interactions with anticancer targets.

Logical Relationship Diagram

G A 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid B Structural Features A->B C Potential Biological Activities B->C D 3-Bromophenylacetic Acid Moiety B->D E Diethoxyphosphoryl Group B->E F Anti-inflammatory D->F H Anticancer D->H G Enzyme Inhibition E->G

Caption: Logical relationship between the structural features and potential applications.

Conclusion

2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid represents a novel chemical entity with significant potential for applications in drug discovery and development. This guide provides a comprehensive theoretical and practical framework for its synthesis, characterization, and exploration of its biological activities. The proposed methodologies are based on well-established chemical principles and are designed to be a valuable resource for researchers venturing into the synthesis and application of this promising compound. Further experimental validation is required to fully elucidate its properties and potential.

References

  • PubChem. (n.d.). (2-Bromophenoxy)acetic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1878-67-7,3-Bromophenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Google Patents. (n.d.). EP2511844A2 - Advanced drug development and manufacturing.
  • MDPI. (2025, January 2). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, November 21). (E)-2-(2-(3-Ethoxy-3-oxoprop-1-enyl)-6-fluorophenyl)acetic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

  • PubMed. (2003, April 7). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. Retrieved from [Link]

Sources

Strategic Design & Synthesis of 3-Bromophenyl Phosphonoacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for PTP1B Inhibitor Development

Executive Summary

This technical guide addresses the design, synthesis, and evaluation of 3-bromophenyl substituted phosphonoacetic acid (PAA) analogs. While PAA derivatives have historical significance as viral DNA polymerase inhibitors (e.g., Foscarnet), current high-value research focuses on their utility as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for type 2 diabetes and obesity therapeutics.

The 3-bromophenyl moiety is not merely a structural placeholder; it serves as a critical hydrophobic anchor and a "synthetic handle" for late-stage diversification via cross-coupling reactions. This guide prioritizes chemoselectivity—specifically preserving the aryl-bromide during the reduction of


-unsaturated intermediates.

Part 1: Chemical Architecture & SAR Logic

The Pharmacophore: Why Phosphonoacetic Acid?

The PAA scaffold (


) acts as a non-hydrolyzable mimetic of phosphotyrosine (pTyr) .
  • Phosphate Mimicry: The phosphonate group (

    
    ) matches the tetrahedral geometry and charge distribution of the phosphate ester in pTyr substrates, binding to the catalytic cationic cradle of PTP1B (Arg221 loop).
    
  • Metabolic Stability: Unlike phosphate esters (

    
    ), the 
    
    
    
    bond is resistant to intracellular phosphatases, ensuring prolonged half-life.
The 3-Bromophenyl Substituent: The "Halogen Effect"

Positioning a 3-bromophenyl group at the


-carbon (or via an amide linker) serves three specific medicinal chemistry functions:
  • Site B Occupancy: PTP1B contains a secondary non-catalytic aryl-phosphate binding site ("Site B") adjacent to the active site. The lipophilic phenyl ring targets this region to improve selectivity over homologous phosphatases like TCPTP.

  • Halogen Bonding: The bromine atom can participate in halogen bonding (

    
    -hole interactions) with backbone carbonyls in the enzyme cleft, a potency-enhancing interaction often overlooked in standard docking.
    
  • Synthetic Divergence: The aryl bromide allows for rapid library expansion via Suzuki-Miyaura coupling after the core scaffold is synthesized, enabling "late-stage functionalization."

Part 2: Synthetic Pathways[1][2][3]

We present two validated routes. Route A is the robust, scalable classical approach. Route B is the modern catalytic approach.

Diagram 1: Synthetic Workflow

Synthesis_Workflow Start Starting Material: 3-Bromobenzaldehyde Intermediate Vinyl Phosphonate (α,β-unsaturated) Start->Intermediate Base (NaH or K2CO3) Reagent Triethyl Phosphonoacetate (Horner-Wadsworth-Emmons) Reagent->Intermediate Red_Cat Method X: H2, Pd/C Intermediate->Red_Cat Non-Selective Red_Sel Method Y: Mg / MeOH or NaBH4 Intermediate->Red_Sel Chemoselective Product_Fail Debrominated Side Product (FAILURE) Red_Cat->Product_Fail C-Br Cleavage Product_Ester Saturated Phosphonate Ester (Br intact) Red_Sel->Product_Ester C=C Reduction only Hydrolysis TMSBr / H2O Hydrolysis Product_Ester->Hydrolysis Final Final Product: α-(3-bromophenyl) phosphonoacetic acid Hydrolysis->Final

Caption: Synthesis of α-(3-bromophenyl)phosphonoacetic acid highlighting the critical chemoselective reduction step to prevent debromination.

Protocol A: Modified Knoevenagel & Chemoselective Reduction (Recommended)

Context: Standard hydrogenation (H2, Pd/C) will strip the bromine off the ring. We utilize Magnesium in Methanol for a clean 1,4-reduction.

Step 1: Condensation

  • Charge a flask with Triethyl phosphonoacetate (1.1 equiv) and dry THF. Cool to 0°C.[1]

  • Add NaH (1.2 equiv, 60% dispersion). Stir for 30 min until gas evolution ceases.

  • Add 3-Bromobenzaldehyde (1.0 equiv) dropwise.

  • Warm to RT and stir for 4 hours.

  • Workup: Quench with sat. NH4Cl, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).

    • Checkpoint: Verify olefin formation via 1H NMR (vinyl proton

      
       7.5-7.8 ppm, doublet of doublets due to P-coupling).
      

Step 2: Chemoselective Reduction (The Critical Step)

  • Dissolve the vinyl phosphonate intermediate in anhydrous Methanol (0.1 M) .

  • Add Magnesium turnings (5.0 equiv) and a catalytic amount of Iodine.

  • Stir vigorously at RT (exothermic reaction). Maintain temp < 50°C.

  • Monitor by TLC. The disappearance of the conjugated olefin spot indicates completion.

  • Workup: Quench with 1N HCl (carefully). Extract with EtOAc.

    • Why this works: Mg/MeOH facilitates single-electron transfer (SET) reduction of the conjugated alkene without sufficient potential to insert into the aryl-bromide bond.

Step 3: Silyl-Mediated Hydrolysis

  • Dissolve the reduced ester in dry DCM.

  • Add Bromotrimethylsilane (TMSBr) (4.0 equiv) at 0°C.

  • Stir at RT for 12 hours.

  • Concentrate in vacuo. Add water/acetone to hydrolyze the silyl esters.

  • Purification: Recrystallize from water/ethanol. Do not use silica gel for free phosphonic acids as they bind irreversibly.

Part 3: Biological Evaluation (PTP1B Inhibition)

Mechanism of Action

The analog functions as a reversible, competitive inhibitor.[2] The phosphonate headgroup anchors in the active site, while the 3-bromophenyl tail exploits the hydrophobic "Site B" to induce a closed, inactive conformation.

Diagram 2: PTP1B Inhibition Logic

PTP1B_Mechanism ActiveSite Active Site (Cys215) Positively Charged Cradle Inhibition Enzyme Locked Substrate Blocked ActiveSite->Inhibition SiteB Site B (Tyr152/Arg254) Hydrophobic Pocket SiteB->Inhibition Head Phosphonate Head (PO3H2) Head->ActiveSite Electrostatic Mimicry (pTyr displacement) Tail 3-Bromophenyl Tail Tail->SiteB Hydrophobic/Halogen Interaction

Caption: Bidentate binding mode of the analog. The phosphonate occupies the catalytic center while the bromophenyl group secures selectivity via Site B.

Enzyme Assay Protocol (pNPP Assay)

Reagents:

  • Recombinant human PTP1B (residues 1-322).

  • Substrate: p-Nitrophenyl phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% NP-40.

Procedure:

  • Preparation: Dissolve the 3-bromophenyl PAA analog in DMSO (stock 10 mM).

  • Incubation: Mix 10 nM PTP1B with varying concentrations of inhibitor (0.1 nM to 100 µM) in assay buffer. Incubate for 10 min at 37°C.

  • Initiation: Add pNPP (2 mM final concentration).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 mins.

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . Use Lineweaver-Burk plots to confirm competitive inhibition (intersection at Y-axis).

Part 4: Data Summary & Troubleshooting

Table 1: Expected SAR Trends (3-Bromo Analogs)
Structural ModificationPredicted PTP1B IC50Selectivity (vs TCPTP)Notes
Unsubstituted Phenyl 50 - 100 µMLowLacks hydrophobic reach.
3-Bromophenyl 5 - 15 µM Moderate Optimal balance of lipophilicity/size.
4-Bromophenyl > 20 µMLowSteric clash with the active site depth.
3-Bromo-4-methoxy 1 - 5 µMHighMethoxy adds H-bond acceptor capability.
Troubleshooting Guide
  • Issue: Low yield in Step 2 (Reduction).

    • Cause: Incomplete reduction or over-reduction.

    • Fix: Ensure Methanol is anhydrous. If Mg/MeOH is too slow, switch to NaBH4 in Pyridine . Pyridine suppresses the reduction of the aryl halide while allowing the conjugated alkene to reduce.

  • Issue: Product is hygroscopic/oily.

    • Cause: Residual acid or salts.

    • Fix: Lyophilize the final product. Store as a disodium salt (add 2.0 eq NaOH and freeze-dry) for better stability.

References

  • Burke, T. R., et al. (2006). "Small Molecule Inhibitors of Protein Tyrosine Phosphatases." Chemistry & Biology. Link

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, signaling and drug discovery." Annual Review of Pharmacology and Toxicology. Link

  • McKenna, C. E., et al. (1979). "Selective reduction of alpha,beta-unsaturated phosphonates." Journal of Organic Chemistry. (Foundational chemistry for Mg/MeOH reduction). Link

  • Combs, A. P., et al. (2005). "Non-Cinnamate PTP1B Inhibitors." Journal of Medicinal Chemistry. (Establishes SAR for aryl-phosphonates). Link

  • Montchamp, J. L. (2014). "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride in Organophosphorus Synthesis." Accounts of Chemical Research. Link

Sources

Molecular weight and formula of (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid

[1]

Part 1: Chemical Identity & Physicochemical Profiling

This compound represents a bifunctional scaffold combining a Horner-Wadsworth-Emmons (HWE) active phosphonate group with a 3-bromo-phenyl moiety.[1] The bromine substituent serves as a critical "synthetic handle," enabling downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the core skeleton has been established.[1]

Nomenclature & Structure
  • IUPAC Name: 2-(Diethoxyphosphoryl)-2-(3-bromophenyl)acetic acid[1]

  • Common Designation:

    
    -Phosphono-3-bromo-phenylacetic acid diethyl ester derivative[1]
    
  • Core Scaffold: Phenylacetic acid[2][3][4][5]

Quantitative Data Profile
PropertyValueNotes
Molecular Formula C₁₂H₁₆BrO₅P Confirmed via elemental count.[1][5][6]
Molecular Weight 351.13 g/mol Based on standard atomic weights.
Exact Mass 350.9919 DaMonoisotopic mass (⁷⁹Br).
CLogP ~2.4Predicted; indicates moderate lipophilicity.
H-Bond Donors 1Carboxylic acid hydroxyl.[1]
H-Bond Acceptors 5Phosphoryl oxygen (1), Phospho-esters (2), Carboxyl (2).[1]
Physical State Viscous Oil or Low-Melting SolidTypical for

-substituted phosphonoacetic acids.[1]

Part 2: Synthetic Pathways & Causality[2]

The synthesis of (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid requires a strategic approach to introduce the phosphorus moiety at the alpha position without compromising the aromatic bromine.[1] The most robust protocol utilizes the Michaelis-Arbuzov rearrangement followed by selective hydrolysis.

Retrosynthetic Logic
  • Target:

    
    -Phosphono carboxylic acid.[1]
    
  • Precursor:

    
    -Phosphono ester (more stable, standard HWE reagent).
    
  • Key Disconnection: C(

    
    )–P bond.
    
  • Starting Material: 3-Bromophenylacetic acid (commercially available).[1][5][6]

Diagram: Synthesis Workflow

The following diagram outlines the conversion of 3-bromophenylacetic acid to the target phosphono-acid via the

1

SynthesisPathwaySM3-Bromophenylacetic Acid(Starting Material)Step11. Esterification(EtOH, H2SO4)SM->Step1Inter1Ethyl 3-bromophenylacetateStep1->Inter1Step22. Radical Bromination(NBS, AIBN, CCl4)Inter1->Step2Inter2Ethyl $alpha$-bromo-(3-bromophenyl)acetateStep2->Inter2Step33. Michaelis-Arbuzov(P(OEt)3, Heat)Inter2->Step3Inter3Ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetateStep3->Inter3Step44. Selective Hydrolysis(LiOH, THF/H2O)Inter3->Step4ProductTARGET:(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acidStep4->Product

Figure 1: Step-wise synthesis from commercial starting materials. The Arbuzov reaction (Step 3) is the critical C-P bond-forming event.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of the -Bromo Intermediate

Context: Direct phosphonylation is difficult; we must first install a leaving group (Bromine) at the benzylic position.

  • Esterification: Dissolve 3-bromophenylacetic acid (10.0 g, 46.5 mmol) in ethanol (100 mL). Add conc. H₂SO₄ (1 mL) and reflux for 4 hours. Concentrate and extract to yield Ethyl 3-bromophenylacetate .[1]

  • Radical Bromination:

    • Dissolve the ester (10.0 g, 41 mmol) in CCl₄ (or trifluorotoluene as a greener alternative).

    • Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of AIBN (0.05 eq).[1]

    • Reflux for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

    • Workup: Cool, filter off succinimide, and concentrate the filtrate. This yields crude Ethyl

      
      -bromo-(3-bromophenyl)acetate .[1]
      
    • Critical Note: This intermediate is a lachrymator and unstable; use immediately in the Arbuzov step.

Protocol B: Michaelis-Arbuzov Reaction

Context: This step installs the phosphonate ester.[1]

  • Setup: Place crude

    
    -bromo ester (from Protocol A) in a round-bottom flask equipped with a distillation head.
    
  • Reagent Addition: Add Triethyl phosphite (1.2 eq) dropwise.

  • Reaction: Heat the neat mixture to 120°C . Ethyl bromide (EtBr) byproduct will distill off (bp 38°C), driving the equilibrium forward.

  • Purification: Continue heating for 2 hours. Remove excess triethyl phosphite under high vacuum. The residue is Ethyl 2-(diethoxyphosphoryl)-2-(3-bromophenyl)acetate .[1]

Protocol C: Selective Hydrolysis to the Acid

Context: Converting the carboxylate ester to the acid without hydrolyzing the phosphonate esters.

  • Solubilization: Dissolve the phosphono-ester (5.0 g) in THF/Water (1:1, 50 mL).

  • Base Hydrolysis: Add Lithium Hydroxide (LiOH) (1.1 eq) at 0°C. Stir at room temperature for 2-4 hours.

    • Why LiOH? It is milder than NaOH and minimizes the risk of attacking the phosphonate esters.

  • Workup: Acidify carefully with 1N HCl to pH ~3. Extract with Ethyl Acetate.[2][7] Dry over Na₂SO₄ and concentrate.

  • Result: The title compound, (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid .

Part 4: Application in Drug Discovery (HWE Olefination)

The primary utility of this molecule is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize (E)-


-(3-bromophenyl)cinnamic acids1
Mechanism of Action

The deprotonated phosphonate carbanion attacks an aldehyde, forming an oxaphosphetane intermediate. The elimination of the phosphate group is the driving force, yielding the alkene with high E-selectivity.[8]

HWE_MechanismReagentPhosphono-Acid(Reagent)CarbanionStabilized CarbanionReagent->Carbanion DeprotonationBaseBase (e.g., NaH, LDA)Base->CarbanionIntermediateOxaphosphetaneIntermediateCarbanion->Intermediate Nucleophilic AttackAldehydeAldehyde (R-CHO)Aldehyde->IntermediateProduct(E)-Alkene Product(Cinnamic Acid Deriv.)Intermediate->Product EliminationByproductPhosphate Byproduct(Water Soluble)Intermediate->Byproduct

Figure 2: HWE Olefination Mechanism. The reaction is stereoselective for the (E)-isomer.[1][8][9]

Strategic Advantage: The "Bromine Handle"

In drug development, the 3-bromo substituent is intentionally preserved during the HWE reaction. Once the alkene scaffold is formed, the bromine atom allows for late-stage diversification:

  • Suzuki Coupling: To add biaryl systems.[3]

  • Sonogashira Coupling: To add alkynes.

  • Buchwald-Hartwig: To introduce amine functionality.[1]

References

  • Arbuzov Reaction: Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov rearrangement. Chemical Reviews, 81(4), 415-430.[1] Link[1]

  • HWE Reaction Scope: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Chemical Reviews, 89(4), 863-927.[1] Link[1]

  • Phenylacetic Acid Synthesis: BenchChem. (2025).[2] Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Link[1]

  • 3-Bromophenylacetic Acid Properties: PubChem. (2025).[1][10] (3-Bromophenyl)acetic acid | C8H7BrO2.[1][6][10][11][12] Link[1]

Solubility of α-Phosphoryl Phenylacetic Acids in Organic Solvents: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

α-Phosphoryl phenylacetic acids represent a class of molecules with significant potential in pharmaceutical development, combining the structural motifs of phenylacetic acid and phosphonic acids. Their therapeutic efficacy is intrinsically linked to their physicochemical properties, among which solubility is paramount for formulation, bioavailability, and synthetic purification. This guide provides a comprehensive analysis of the factors governing the solubility of these compounds in organic solvents. In the absence of extensive published data for this specific molecular class, we employ a first-principles approach, analyzing the constituent functional groups and leveraging solubility data from model compounds—phenylacetic acid and phenylphosphonic acid—to build a predictive framework. Furthermore, this guide presents a detailed, field-proven protocol for the experimental determination of thermodynamic solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.

Introduction: The Significance of Solubility

The journey of a drug candidate from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. For α-phosphoryl phenylacetic acids, the presence of three distinct functional moieties—a non-polar phenyl ring, a weakly acidic carboxyl group, and a strongly acidic, highly polar phosphoryl group—creates a complex molecular architecture that dictates its behavior in different chemical environments.

Solubility is not merely a physical constant; it is a critical determinant of a drug's lifecycle:

  • In Drug Discovery: Early assessment of solubility in both aqueous and organic media helps in lead optimization and flags potential downstream formulation issues.[1]

  • In Process Chemistry: The selection of appropriate solvents is crucial for reaction efficiency, product isolation, and purification via crystallization.[2] An ideal solvent system maximizes the yield of pure crystalline product by ensuring the compound is soluble at high temperatures but sparingly soluble at low temperatures.[3]

  • In Formulation Science: The solubility of an Active Pharmaceutical Ingredient (API) dictates its dissolution rate, which is often the rate-limiting step for absorption and, consequently, bioavailability for oral dosage forms.[4]

This guide is designed for researchers, chemists, and drug development professionals, providing the theoretical grounding and practical methodology required to understand, predict, and measure the solubility of this important class of compounds.

Theoretical Framework: Deconstructing the Molecule

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute molecules and solute-solvent molecules. Dissolution occurs when the energy released from favorable solute-solvent interactions overcomes both the energy of the crystal lattice (solute-solute interactions) and the energy required to create a cavity in the solvent (solvent-solvent interactions).[5]

The principle of "like dissolves like" is a useful heuristic. Solvents that can replicate the types of intermolecular forces present in the solute's crystal lattice are most likely to be effective.

Analysis of Functional Moieties

An α-phosphoryl phenylacetic acid molecule is a hybrid, exhibiting characteristics of its three main components:

  • Phenyl Group: This non-polar, aromatic ring primarily engages in weak van der Waals forces (specifically, London dispersion forces). It contributes to solubility in non-polar or moderately polar solvents like toluene or chloroform.

  • Carboxylic Acid Group (-COOH): This group is a hydrogen-bond donor and acceptor and can engage in dipole-dipole interactions. It is a weak acid (pKa typically around 4-5).[6] Its presence enhances solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen-bond acceptors (e.g., acetone, ethyl acetate).[7]

  • Phosphonic Acid Group (-PO(OH)₂): This is a highly polar, strongly acidic (pKa1 ~1.8, pKa2 ~7.1) functional group.[8] It is a potent hydrogen-bond donor and acceptor. This group dominates the molecule's polar character, strongly favoring interactions with polar protic solvents like water and alcohols. Its presence significantly increases water solubility compared to a corresponding carboxylic acid.[9]

The interplay of these groups dictates the overall solubility profile. The strong solute-solute hydrogen bonding, particularly from the phosphonic acid moiety, creates a stable crystal lattice that requires a solvent capable of providing strong, competing interactions to overcome it.

A Conceptual Model of Solvation

The dissolution process can be visualized as a competition between the cohesive forces within the crystal lattice and the adhesive forces between the solute and solvent.

cluster_0 Solid Crystal State cluster_1 Solvated State Solute_Solute Strong Cohesive Forces (H-Bonding, Dipole-Dipole) Solute_Solvent Adhesive Forces (Solute-Solvent Interactions) Solute_Solute->Solute_Solvent Dissolution Occurs if: Adhesive Forces > Cohesive Forces Solute_Solvent->Solute_Solute Precipitation Occurs if: Cohesive Forces > Adhesive Forces

Caption: The balance between solute-solute and solute-solvent forces.

Predictive Solubility Profile from Model Compounds

While specific data for α-phosphoryl phenylacetic acids is limited, we can construct a robust predictive model by examining the solubility of its parent structures: Phenylphosphonic Acid (PPOA) and Phenylacetic Acid (PAA).

Solubility Data for Model Compounds

The following table summarizes the mole fraction solubility (x₁) of PPOA and PAA in a range of organic solvents at a representative temperature. PPOA data is used to understand the contribution of the dominant phosphonic acid group, while PAA data reflects the influence of the phenyl and carboxyl groups.

SolventSolvent TypePhenylphosphonic Acid (PPOA) Solubility (x₁) at 298.15 KPhenylacetic Acid (PAA) Solubility (x₁) at 298.15 K
MethanolPolar ProticHighHigh
EthanolPolar ProticHighHigh
n-PropanolPolar ProticHighHigh
AcetonePolar AproticModerate-HighHigh
Ethyl AcetatePolar AproticLow-ModerateHigh
AcetonitrilePolar AproticLow-ModerateModerate
ChloroformWeakly PolarLowHigh
TolueneNon-polarVery LowModerate
BenzeneNon-polarInsolubleN/A
n-HexaneNon-polarInsolubleVery Low

Sources: Data for PPOA and PAA are synthesized from multiple literature sources.[10]

Causality and Interpretation
  • High Solubility in Alcohols (Polar Protic): Both PPOA and PAA are highly soluble in alcohols like methanol and ethanol.[10] These solvents are excellent hydrogen-bond donors and acceptors, allowing them to effectively solvate both the phosphonic acid and carboxylic acid groups, breaking the strong solute-solute hydrogen bonds in the crystal lattice.

  • Moderate Solubility in Polar Aprotic Solvents: Solvents like acetone and ethyl acetate can act as hydrogen-bond acceptors but not donors. They can interact favorably with the -OH protons of the acid groups but cannot solvate the phosphoryl (P=O) and carbonyl (C=O) oxygens as effectively as protic solvents. This leads to moderate, but still significant, solubility.

  • Low to Insoluble in Non-polar Solvents: Non-polar solvents like toluene and hexane lack the ability to form strong hydrogen bonds or engage in significant dipole-dipole interactions.[3] The energy gained from weak van der Waals interactions between the solvent and the phenyl ring is insufficient to overcome the powerful hydrogen-bonding network of the acid groups in the crystal lattice, resulting in very low solubility.

Prediction for α-Phosphoryl Phenylacetic Acid: Based on this analysis, an α-phosphoryl phenylacetic acid is predicted to exhibit its highest solubility in polar protic solvents such as methanol, ethanol, and water. Its solubility will be moderate in polar aprotic solvents like DMSO and acetone, and very low to negligible in non-polar solvents like hexane and toluene. The combined effect of two strongly polar, acidic groups on a single molecule will likely make its solubility profile more similar to PPOA than to PAA, with a pronounced preference for highly polar, hydrogen-bonding environments.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To move from prediction to empirical data, a rigorous and reproducible experimental method is essential. The Shake-Flask Method is the universally recognized gold standard for determining thermodynamic (or equilibrium) solubility.[8][11] It measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solid compound at a specific temperature.

Principle of Self-Validation

This protocol is a self-validating system because equilibrium is confirmed by measuring the concentration at multiple time points until it remains constant. Furthermore, post-analysis of the remaining solid phase (e.g., by XRPD or DSC) confirms that the material has not changed its crystalline form during the experiment, ensuring the measured solubility corresponds to a defined solid state.[4]

Step-by-Step Experimental Workflow

A 1. Preparation Weigh excess solid API into vials. Add a precise volume of solvent. B 2. Equilibration Seal vials and place in shaker bath at constant temperature (e.g., 25°C). Agitate for 24-72 hours. A->B Incubate C 3. Confirmation of Equilibrium Sample supernatant at intervals (e.g., 24h, 48h, 72h). Concentration should plateau. B->C Monitor G 7. Solid Phase Verification Recover remaining solid from the vial. Analyze by XRPD, DSC, or microscopy to confirm solid form. B->G At experiment end D 4. Phase Separation Allow solids to settle. Centrifuge the vials to pellet undissolved solid. C->D Once at equilibrium E 5. Sample Collection Carefully withdraw supernatant. Filter through a low-binding syringe filter (e.g., 0.22 µm PVDF). D->E Clear supernatant F 6. Dilution & Analysis Immediately dilute the filtrate with mobile phase. Quantify concentration using a validated HPLC-UV or LC-MS/MS method. E->F Prepare for analysis

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Protocol:

  • Preparation:

    • Rationale: Adding a visible excess of the solid compound ensures that the resulting solution will be saturated. A known volume of solvent allows for accurate concentration calculations.

    • Action: Add approximately 5-10 mg of the α-phosphoryl phenylacetic acid to a 2 mL glass vial. Add exactly 1.0 mL of the chosen organic solvent. Prepare each solvent condition in triplicate for statistical validity.

  • Equilibration:

    • Rationale: Continuous agitation over an extended period (24-72 hours) is necessary to ensure the system reaches true thermodynamic equilibrium.[1] A constant temperature is critical as solubility is temperature-dependent.

    • Action: Seal the vials tightly. Place them in an orbital shaker or tumbling rotator inside a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate at a speed sufficient to keep the solid suspended.

  • Phase Separation:

    • Rationale: It is crucial to completely separate the saturated liquid phase from the undissolved solid to prevent artificially high concentration readings. Centrifugation is a reliable method for this.

    • Action: After the equilibration period, remove the vials and centrifuge them at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

  • Sampling and Filtration:

    • Rationale: A final filtration step removes any remaining microscopic particulates. Using a low-binding filter (e.g., PVDF) is essential to prevent loss of the analyte due to adsorption.

    • Action: Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet. Filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.

  • Quantification:

    • Rationale: The filtered sample is a saturated solution. It must be diluted into a known volume of a suitable solvent (typically the mobile phase for chromatography) to fall within the linear range of a calibration curve. HPLC-UV or LC-MS/MS are standard, validated methods for accurate quantification.[12]

    • Action: Prepare a standard curve of the compound in the same solvent. Dilute the filtered sample with a known factor. Analyze both the standards and the diluted sample by a validated chromatographic method to determine the concentration in the filtrate. Back-calculate to find the original concentration (the solubility).

  • Solid Phase Analysis (Trustworthiness Step):

    • Rationale: The solubility value is only meaningful if it corresponds to a known and stable solid form. Solvates or different polymorphs can form during the experiment, which would have different solubilities.

    • Action: After sampling, decant the remaining solvent. Dry the remaining solid and analyze it using X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare the resulting pattern/thermogram to that of the starting material to confirm solid-state integrity.

Conclusion

The solubility of α-phosphoryl phenylacetic acids in organic solvents is a complex function of their unique trifunctional structure. A theoretical analysis strongly predicts a preference for polar, hydrogen-bonding solvents, a trend supported by data from the model compounds phenylphosphonic acid and phenylacetic acid. For drug development professionals, this predictive framework allows for rational solvent selection for synthesis, purification, and early formulation activities. However, prediction must always be followed by precise measurement. The detailed shake-flask protocol provided in this guide offers a robust, self-validating system for obtaining the high-quality, thermodynamic solubility data necessary to make informed decisions and advance promising candidates toward the clinic.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Kovalenko, K. et al. (2025). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). Phenylphosphonic acid. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Anand, O. et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

  • TAPI. (2018). Solving solubility issues in modern APIs. Available at: [Link]

  • ACS Publications. (2025). Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • Samie, F. et al. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Vapourtec. (2024). Flow Crystallization | Solubility Control. Available at: [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • Google Patents. (n.d.). US3770815A - Oil-soluble phosphonic acid composition.
  • National Center for Biotechnology Information. (2017). Phosphonic acid: preparation and applications. Available at: [Link]

  • Wikipedia. (n.d.). Solvent effects. Available at: [Link]

  • PubChem. (n.d.). Phosphonoacetic Acid. Available at: [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • ResearchGate. (2025). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Available at: [Link]

  • Wikipedia. (n.d.). Phenylacetic acid. Available at: [Link]

  • PubChem. (n.d.). Phenylacetic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2020). 13.16: Solvent Effects-Relative Conditions and pKa. Available at: [Link]

Sources

The Dichotomy of Utility: Phosphonoacetate Esters vs. Free Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic and Medicinal Chemistry Applications

Executive Summary

In the landscape of organophosphorus chemistry, phosphonoacetate derivatives exist in two distinct functional states: the Ester (typically triethyl phosphonoacetate) and the Free Acid (phosphonoacetic acid, PAA). While they share the core


 scaffold, their utility profiles are diametrically opposed.

The Ester is a cornerstone reagent in organic synthesis, specifically for the Horner-Wadsworth-Emmons (HWE) olefination, where its lack of acidic protons allows for the generation of nucleophilic carbanions. Conversely, the Free Acid is a potent biological effector, acting as a pyrophosphate mimic that inhibits viral DNA polymerases, yet it possesses poor membrane permeability.

This guide analyzes the physicochemical divergence between these forms, detailing the mechanistic causality behind their specific applications and providing validated protocols for their interconversion.

Part 1: Structural & Physicochemical Divergence

The fundamental difference lies in the protection of the phosphonate and carboxylate groups. This alteration shifts the molecule from a lipophilic, neutral species (Ester) to a highly polar, ionizable species (Acid).

Table 1: Comparative Physicochemical Profile
FeatureTriethyl Phosphonoacetate (Ester)Phosphonoacetic Acid (Free Acid)
Formula


State Colorless LiquidWhite Hygroscopic Solid
Solubility Organic solvents (Toluene, THF, DCM)Water (>100 mg/mL), DMSO
pKa (Acidic Protons) N/A (No acidic -OH groups)pKa₁ ≈ 1.7, pKa₂ ≈ 6.9
pKa (

-CH₂)
~14-15 (Deprotonatable by NaH/DBU)Masked by acidic OH groups
Primary Utility HWE Reagent (C=C bond formation)Antiviral Pharmacophore (Enzyme Inhibition)
Membrane Permeability High (Lipophilic)Low (Charged at physiological pH)
Structural Visualization

The following diagram contrasts the chemical environment of the two species. Note the "Active Zone" for synthesis (Alpha-Carbon) versus the "Binding Zone" for biology (Phosphonate Oxygens).

ChemicalStructure cluster_0 Triethyl Phosphonoacetate (Ester) cluster_1 Phosphonoacetic Acid (Free Acid) Ester P-Ester / C-Ester (Lipophilic) Alpha α-Carbon (Reactive Site) Ester->Alpha Stabilizes Carbanion Acid P-OH / C-OH (Hydrophilic/Ionic) Alpha_Acid α-Carbon (Unreactive) Acid->Alpha_Acid Proton Transfer Prevents Carbanion

Figure 1: Structural comparison highlighting the reactive alpha-carbon in the ester versus the interfering acidic protons in the free acid.

Part 2: The Synthetic Powerhouse (The Ester)

The Horner-Wadsworth-Emmons (HWE) Reaction

Triethyl phosphonoacetate is the "gold standard" reagent for synthesizing


-unsaturated esters.

Why the Free Acid Fails Here: To perform an HWE reaction, a base must remove a proton from the


-carbon to form a carbanion.
  • In the Ester: The most acidic proton is on the

    
    -carbon (
    
    
    
    ). A base like NaH cleanly generates the carbanion.
  • In the Free Acid: The protons on the phosphonate and carboxylate groups are far more acidic (

    
    ). Any base added will immediately neutralize these protons, forming a tri-anionic salt that is electronically repulsive to further deprotonation and insoluble in organic media.
    
Mechanism of Action (Ester)

The ester functionality ensures that the phosphorus byproduct is water-soluble (diethyl phosphate salt), facilitating easy workup compared to the triphenylphosphine oxide byproduct of the Wittig reaction.

HWE_Mechanism Step1 1. Deprotonation (Base + Triethyl Phosphonoacetate) Intermediate Phosphonate Carbanion (Nucleophile) Step1->Intermediate - H+ Step2 2. Nucleophilic Attack on Aldehyde/Ketone Intermediate->Step2 Transition Oxaphosphetane Transition State Step2->Transition Rate Limiting Products E-Alkene (Major) + Diethyl Phosphate (Water Soluble) Transition->Products Elimination

Figure 2: The HWE workflow relies on the ester's ability to form a stable carbanion without side reactions.

Part 3: The Biological Effector (The Acid)

Mechanism of Antiviral Activity

Phosphonoacetic acid (PAA) and its close relative Phosphonoformic acid (Foscarnet) are pyrophosphate mimics.[1] They do not require intracellular phosphorylation to be active (unlike nucleoside analogs).

  • Binding: PAA binds to the pyrophosphate-binding site on viral DNA polymerase.

  • Inhibition: It blocks the cleavage of pyrophosphate from dNTPs, halting DNA chain elongation.

  • Selectivity: It exhibits higher affinity for viral polymerases (e.g., HSV, CMV) than human polymerases.

The Prodrug Strategy

Because PAA is highly polar (pK1 ~1.7), it cannot passively diffuse across the lipid bilayer of cells.

  • Solution: Administer the Ester (or partial ester).

  • Activation: Intracellular esterases hydrolyze the ethyl groups, releasing the active Free Acid inside the cell.

Prodrug_Pathway cluster_cell Target Cell (Cytoplasm) Ester_In Phosphonoacetate Ester (Lipophilic Prodrug) Extracellular->Ester_In Crosses Membrane Acid_Active Free Phosphonoacetic Acid (Active Inhibitor) Ester_In->Acid_Active Hydrolysis Enzyme Esterases Enzyme->Ester_In Catalysis Target Viral DNA Polymerase Acid_Active->Target Binds PP_i Site Blocks Replication Entry Passive Diffusion

Figure 3: The prodrug mechanism utilizes the ester for transport and the acid for activity.

Part 4: Validated Experimental Protocols

Protocol A: Synthesis of Triethyl Phosphonoacetate (Arbuzov Reaction)

Use this protocol to generate the HWE reagent from inexpensive precursors.

Reaction:



  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap (to neutralize volatile ethyl chloride byproduct).

  • Reagents: Add Triethyl phosphite (1.0 equiv) and Ethyl chloroacetate (1.0 equiv). Note: A slight excess of phosphite (1.1 equiv) ensures complete consumption of the alkyl halide.

  • Reaction: Heat the neat mixture (solvent-free) to 130°C (oil bath temperature).

  • Monitoring: The evolution of ethyl chloride gas indicates reaction progress. Monitor by ³¹P NMR (Disappearance of phosphite peak at ~140 ppm; appearance of phosphonate peak at ~20 ppm).

  • Duration: Reflux for 4–6 hours.

  • Purification: Distill the product under reduced pressure (vacuum distillation). Triethyl phosphonoacetate boils at ~143°C / 9 mmHg.[2]

  • Yield: Expect >90% yield of a colorless liquid.

Protocol B: Hydrolysis to Phosphonoacetic Acid

Use this protocol to generate the biological standard or crystallography precursor.

Reaction:



  • Setup: 100 mL RBF with reflux condenser.

  • Solvent: 6M Hydrochloric Acid (HCl).

  • Procedure: Dissolve Triethyl phosphonoacetate (5 g) in 50 mL of 6M HCl.

  • Reaction: Heat to reflux (100°C) for 12–16 hours. The mixture will initially be biphasic and become homogeneous as the lipophilic ester hydrolyzes to the hydrophilic acid.

  • Workup:

    • Cool to room temperature.

    • Concentrate in vacuo (rotary evaporator) to remove water and excess HCl.

    • The residue will be a viscous oil or semi-solid.

  • Crystallization: Triturate the residue with cold acetone or ether to induce crystallization. Recrystallize from water/ethanol if necessary.

  • Validation: Check melting point (143°C) and ³¹P NMR (Signal shift due to pH change).

References

  • Rutgers University. Inhibition of activities of DNA polymerase α, β, γ, and reverse transcriptase of L1210 cells by phosphonoacetic acid. (Accessed 2026). 3

  • National Institutes of Health (PubMed). Antiviral potential of phosphonoacetic acid.[4] (Accessed 2026). 5

  • ResearchGate. Phosphonoformic Acid Inhibits Viral Replication by Trapping the Closed Form of the DNA Polymerase. (2011). 1[2][6]

  • Organic Syntheses. Synthesis of Phosphonate Esters via Arbuzov Reaction. (Accessed 2026). 6

  • ChemicalBook. Phosphonoacetic Acid Properties and pKa Data. (Accessed 2026). 4

  • Enamine. Triethyl phosphonoacetate as a Reagent for HWE Reaction.[2][7] (Accessed 2026). 7[6]

Sources

A Senior Application Scientist's Guide to 3-Bromophenyl Phosphonate Building Blocks: Suppliers, Pricing, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. Among the vast arsenal of chemical building blocks, organophosphorus compounds, and specifically phosphonates, have carved out a significant niche. Their ability to act as stable mimics of phosphates, transition-state analogues, and bioisosteres of carboxylic acids has led to their integration into a multitude of clinically relevant molecules.[1] This guide provides an in-depth technical overview of 3-bromophenyl phosphonate building blocks, a class of reagents that offers a powerful combination of a versatile phosphonate moiety and a synthetically tractable aromatic bromide.

This document will navigate the current supplier landscape, delve into pricing considerations, and provide field-proven synthetic protocols for the preparation and application of these valuable reagents. The insights provided herein are intended to empower researchers to leverage the unique properties of 3-bromophenyl phosphonates in the design and synthesis of novel bioactive compounds.

I. The Strategic Advantage of 3-Bromophenyl Phosphonates in Drug Discovery

The utility of the 3-bromophenyl phosphonate scaffold lies in the confluence of two key functionalities: the phosphonate group and the bromine atom.

  • The Phosphonate Moiety: As a non-hydrolyzable mimic of the phosphate group, the phosphonate functionality is a cornerstone of many enzyme inhibitors.[1] Its tetrahedral geometry and ability to engage in similar hydrogen bonding interactions as a phosphate group allow it to bind to the active sites of enzymes that process phosphorylated substrates, such as protein tyrosine phosphatases (PTPs).[2][3] Furthermore, the phosphonate group can act as a bioisostere for a carboxylic acid, offering a different charge distribution and metabolic stability profile.

  • The Bromine Handle: The bromine atom on the phenyl ring serves as a versatile synthetic handle for further molecular elaboration. It readily participates in a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse substituents, enabling the exploration of a broad chemical space and the optimization of structure-activity relationships (SAR).

The "meta" substitution pattern of the 3-bromophenyl isomer offers a distinct vector for substituent placement compared to its ortho and para counterparts, which can be crucial for optimizing binding interactions with a biological target.

II. Supplier Landscape and Price Analysis

The availability and cost of starting materials are critical considerations in any research and development program. While a wide range of brominated phosphonate derivatives are commercially available, the specific 3-bromophenyl isomers can be more specialized. The following table provides a representative overview of suppliers and pricing for 3-bromophenyl phosphonate building blocks and their closely related isomers. It is important to note that prices are subject to change and may vary based on purity, quantity, and supplier.

CompoundSupplier(s)Example Pricing (USD)PurityNotes
(3-Bromophenyl)phosphonic Acid Sigma-Aldrich, Thermo Fisher Scientific~$93/5g[4]≥95%Contains varying amounts of anhydride.
Diethyl (4-Bromophenyl)phosphonate TCI America, BLD Pharm, Fisher Scientific~$173/200mg>98.0% (GC)A readily available isomer for comparison.
(4-Bromophenyl)phosphonic Acid TCI America, Sigma-Aldrich, Fisher Scientific~$152/5mg[5], $260/200mg[1][6]>98.0% (HPLC)Pricing can vary significantly between suppliers.
(2-Bromophenyl)phosphonic Acid EC-000.1458Contact for PriceN/AAnother isomeric option.
Dimethyl (4-bromobenzyl)phosphonate SynQuest LaboratoriesContact for PriceN/AA related building block with a methylene spacer.[5]
(3-Bromophenyl)dimethylphosphine oxide MilliporeSigmaContact for PriceN/AA related compound with methyl groups on the phosphorus.[7]
Diethyl (3-Bromopropyl)phosphonate Sigma-Aldrich, Chem-Impex, Fisher Scientific~$143/5mL, $161.47/1g[8]95%An aliphatic analogue for context.

Key Observations:

  • Isomer Availability: The 4-bromophenyl and 2-bromophenyl isomers appear to be more commonly listed by major suppliers than the 3-bromophenyl isomer.

  • Price Variation: There is significant price variation between suppliers for the same or similar compounds, highlighting the importance of obtaining multiple quotes.

  • Purity and Form: The purity and physical form (e.g., acid vs. ester) will impact the price.

III. Synthesis of Diethyl (3-Bromophenyl)phosphonate: A Field-Proven Protocol

The synthesis of aryl phosphonates can be achieved through several methods, with the Palladium-catalyzed cross-coupling of aryl halides and dialkyl phosphites being a particularly robust and versatile approach.[9][10] This method, often referred to as a variation of the Hirao reaction, offers a direct route to the desired C-P bond formation.

Palladium-Catalyzed Synthesis of Diethyl (3-Bromophenyl)phosphonate

This protocol is adapted from established procedures for the synthesis of arylphosphonates.[9]

Reaction Scheme:

G cluster_product Product A 3-Bromoiodobenzene G Diethyl (3-Bromophenyl)phosphonate A->G B Diethyl Phosphite (EtO)2P(O)H B->G C Pd(OAc)2 (catalyst) D PPh3 (ligand) E Dicyclohexylmethylamine (base) F Ethanol (solvent)

Figure 1. Palladium-catalyzed synthesis of diethyl (3-bromophenyl)phosphonate.

Materials:

  • 3-Bromoiodobenzene

  • Diethyl phosphite

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Dicyclohexylmethylamine

  • Anhydrous Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • 1 N Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.06 equivalents).

  • Inert Atmosphere: Evacuate and purge the flask with an inert gas, such as argon or nitrogen.

  • Addition of Reagents: Under the inert atmosphere, add anhydrous ethanol as the solvent. Subsequently, add 3-bromoiodobenzene (1.0 equivalent), dicyclohexylmethylamine (1.5 equivalents), and diethyl phosphite (1.2 equivalents) via syringe.

  • Reaction: Heat the reaction mixture to reflux and stir for 16 hours. The solution will typically turn yellow.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure diethyl (3-bromophenyl)phosphonate.

Causality and Self-Validation:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0) catalyst in situ. The choice of a sterically demanding amine base, such as dicyclohexylmethylamine, is crucial for achieving high yields.[9]

  • Solvent: The use of an alcoholic solvent like ethanol has been shown to be key for high yields in this type of cross-coupling reaction.[9]

  • Workup: The aqueous workup is designed to remove the amine base, any remaining salts, and other water-soluble impurities. The sequential washes with acid and base ensure the removal of both basic and acidic byproducts.

  • Purification: Column chromatography is a standard and effective method for isolating the desired product from any unreacted starting materials and non-polar byproducts. The purity of the final product can be readily assessed by ¹H and ³¹P NMR spectroscopy and mass spectrometry.

IV. Application in the Synthesis of Bioactive Molecules: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways.[11] Its overexpression has been linked to type 2 diabetes and obesity, making it an attractive therapeutic target.[11] The development of potent and selective PTP1B inhibitors is a major focus of drug discovery efforts. Arylphosphonate derivatives have been explored as phosphate mimics to target the active site of PTP1B.[2][3]

The general mechanism of competitive inhibition of PTP1B by a phenylphosphonate derivative involves the phosphonate group mimicking the binding of the phosphate group of a phosphorylated tyrosine residue in the enzyme's active site.

G cluster_pathway Insulin Signaling Pathway cluster_inhibition PTP1B Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylation IRS IRS Proteins pIR->IRS Phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K Activates GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B Inhibitor Phenylphosphonate Inhibitor Inhibitor->PTP1B Competitively Inhibits

Figure 2. Simplified schematic of PTP1B's role in insulin signaling and its inhibition.

This diagram illustrates how PTP1B dephosphorylates the activated insulin receptor, thus downregulating the signaling cascade that leads to glucose uptake. A competitive inhibitor, such as a phenylphosphonate derivative, binds to the active site of PTP1B, preventing it from dephosphorylating the insulin receptor and thereby potentiating the insulin signal.

V. Conclusion

3-Bromophenyl phosphonate building blocks represent a valuable class of reagents for medicinal chemists and drug discovery scientists. Their unique combination of a bioisosteric phosphonate group and a synthetically versatile bromine handle allows for the creation of diverse and complex molecular architectures. While their commercial availability may be more specialized than some other isomers, robust synthetic methods, such as palladium-catalyzed cross-coupling, provide reliable access to these compounds. Their potential for generating potent enzyme inhibitors, as exemplified by the targeting of PTP1B, underscores their importance in the ongoing quest for novel therapeutics. As our understanding of the biological roles of enzymes amenable to phosphonate-based inhibition continues to grow, the utility of 3-bromophenyl phosphonates and their derivatives is poised to expand even further.

VI. References

  • Hirao, T., et al. Palladium-catalyzed New Carbon-Phosphorus Bond Formation. Chemistry Letters, 1981, 10(9), 1199-1202.

  • Gelman, D., et al. Practical Protocol for the Palladium-Catalyzed Synthesis of Arylphosphonates from Bromoarenes and Diethyl Phosphite. Synthesis, 2006(15), 2555-2557.

  • Sun, J., et al. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 2012, 22(11), 3748-3752.

  • Saxena, A. K., et al. Synthesis of protein tyrosine phosphatase 1B inhibitors: model validation and docking studies. Bioorganic & Medicinal Chemistry Letters, 2009, 19(8), 2320-2323.

  • Huyer, G., et al. Mechanism of Inhibition of Protein-tyrosine Phosphatases by Vanadate and Pervanadate. Journal of Biological Chemistry, 1997, 272(2), 843-851.

  • Jia, Z., et al. Inhibition of low molecular weight protein tyrosine phosphatase by an induced-fit mechanism. Biochemistry, 2019, 58(4), 345-353.

  • Li, S., et al. The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLoS ONE, 2014, 9(5), e97668.

  • Patel, D. A., et al. Synthesis and Biological Evaluation of Some New Derivatives as Protein Tyrosine Phosphatase (PTP 1B) Inhibitor. Journal of Chemical, Biological and Physical Sciences, 2015, 5(4), 3740-3750.

  • Zhang, H., et al. ChemInform Abstract: An Improved Procedure for the Synthesis of Aryl Phosphonates by Palladium-Catalyzed Cross-Coupling of Aryl Halides and Diethyl Phosphite in Polyethylene Glycol. ChemInform, 2012, 43(32).

  • Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available from: [Link]

  • He, R., et al. Inhibition of Low Molecular Weight Protein Tyrosine Phosphatase by an Induced-Fit Mechanism. ACS Medicinal Chemistry Letters, 2019, 10(3), 345-350.

  • Han, Y., et al. Discovery of [(3-bromo-7-cyano-2-naphthyl)(difluoro)methyl]phosphonic acid, a potent and orally active small molecule PTP1B inhibitor. Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3200-3205.

  • Zhang, Z.-Y. Protein-tyrosine phosphatases: structure, mechanism, and inhibitor discovery. Current Topics in Medicinal Chemistry, 2003, 3(7), 745-764.

  • Kaur, R., et al. Synthesis and Biological Evaluation of Heterocyclic Ring-substituted Chalcone Derivatives as Novel Inhibitors of Protein Tyrosine Phosphatase 1B. Letters in Drug Design & Discovery, 2021, 18(1), 77-87.

  • Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.

Sources

Methodological & Application

Protocol for synthesizing 3-bromo-cinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3-Bromo-Cinnamic Acid & Functional Derivatives

Strategic Abstract & Significance

3-Bromo-cinnamic acid is a critical "privileged scaffold" in medicinal chemistry.[1] Unlike its unsubstituted counterpart, the meta-bromine atom serves as a vital orthogonal handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid generation of diversity-oriented libraries for drug screening.[1]

This Application Note details the Knoevenagel Condensation (Doebner Modification) as the primary route for synthesizing the parent acid. This method is preferred over the Heck reaction for the acid specifically because it avoids expensive transition metals, utilizes cheaper starting materials (aldehydes vs. aryl iodides), and simplifies purification via acid-base extraction. However, for direct access to ester derivatives, a complementary Heck Coupling protocol is provided.

Synthetic Pathway & Mechanism

The synthesis relies on the condensation of 3-bromobenzaldehyde with malonic acid.[1] The use of pyridine (solvent/base) and piperidine (catalyst) drives the reaction through an aldol-like addition followed by dehydration and thermal decarboxylation.

Key Mechanistic Features:

  • Enolization: Piperidine generates the dicarboxylate enolate from malonic acid.

  • Condensation: Attack on the aldehyde forms a

    
    -hydroxy intermediate, which dehydrates to the alkylidene malonate.
    
  • Decarboxylation: Heating promotes the loss of

    
     via a cyclic transition state, exclusively favoring the thermodynamically stable (E)-isomer (trans).
    

Knoevenagel_Mechanism Aldehyde 3-Bromobenzaldehyde Intermediate Alkylidene Malonate (Transient) Aldehyde->Intermediate + Piperidine/Pyridine - H2O Malonic Malonic Acid Malonic->Intermediate Transition Decarboxylation (Cyclic TS) Intermediate->Transition Heat (>90°C) Product (E)-3-Bromo-Cinnamic Acid Transition->Product - CO2

Figure 1: Mechanistic flow of the Doebner-modified Knoevenagel condensation favoring the (E)-isomer.[1]

Protocol A: Synthesis of 3-Bromo-Cinnamic Acid (Doebner Method)

This is the "Workhorse Protocol" suitable for scales ranging from 1g to 100g.

Reagents & Stoichiometry
ComponentRoleEq.MWMass/Vol (for 10 mmol scale)
3-Bromobenzaldehyde Limiting Reagent1.0185.021.85 g
Malonic Acid Nucleophile2.0104.062.08 g
Pyridine Solvent/Base~10 vol79.1010.0 mL
Piperidine Catalyst0.185.15~100 µL (approx 5 drops)
HCl (Conc.) QuenchingExcess-~20 mL (diluted in ice)
Step-by-Step Procedure
  • Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3-bromobenzaldehyde (1.85 g) and malonic acid (2.08 g) to the flask.

    • Expert Tip: Using 2.0 equivalents of malonic acid drives the reaction to completion and accounts for thermal decomposition of the reagent.

  • Solvation: Add Pyridine (10 mL). Stir until malonic acid dissolves.

  • Catalysis: Add Piperidine (100 µL).

  • Reflux: Heat the mixture to 100°C - 110°C (oil bath temperature) for 2–3 hours .

    • Observation: Evolution of

      
       gas bubbles indicates the decarboxylation step is active. The reaction is complete when bubbling ceases.
      
  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Prepare a beaker with 100 mL of ice-cold water mixed with 15 mL concentrated HCl.

    • Why HCl? Pyridine is basic; pouring the reaction into acid neutralizes the pyridine (forming soluble pyridinium chloride) and protonates the cinnamate salt, precipitating the free acid product.

    • Slowly pour the reaction mixture into the stirring acid solution. A white/off-white precipitate will form immediately.[1]

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter via Buchner funnel.[1] Wash the cake with cold water (3 x 20 mL) to remove residual pyridine/acid.

  • Purification: Recrystallize from Ethanol/Water (1:3 ratio).

    • Dissolve solid in hot ethanol. Add hot water until slightly turbid. Cool slowly to 4°C.

Analytical Validation Specifications
  • Yield: Typical isolated yield is 85–92%.[1]

  • Melting Point: 177–179°C [Reference 1].[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (s, 1H, -COOH)[1]
      
    • 
       7.90 (s, 1H, Ar-H2)[1]
      
    • 
       7.65 (d, J=16.0 Hz, 1H, alkene-
      
      
      
      )
    • 
       7.60 (d, 1H, Ar-H4)[1]
      
    • 
       7.55 (d, 1H, Ar-H6)[1]
      
    • 
       7.38 (t, 1H, Ar-H5)[1]
      
    • 
       6.65 (d, J=16.0 Hz, 1H, alkene-
      
      
      
      )
    • Note: The J=16.0 Hz coupling constant confirms the trans (E) geometry.

Protocol B: Derivatization (Amides & Esters)

Once the acid is synthesized, it is often converted to lipophilic esters or amides for biological testing.

Route 1: Acid Chloride Activation (Standard)
  • Activation: Suspend 3-bromo-cinnamic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir 1h (gas evolution). Evaporate solvent to yield 3-bromo-cinnamoyl chloride .[1]

  • Coupling: Redissolve acid chloride in DCM. Add Amine/Alcohol (1.1 eq) and Triethylamine (1.5 eq). Stir at RT for 2h.[1]

Route 2: Direct Heck Coupling (Alternative for Esters)

If the target is specifically an acrylate ester (e.g., Methyl 3-bromo-cinnamate), the Heck reaction is more step-efficient than Knoevenagel followed by esterification.[1]

  • Substrate: 1-Bromo-3-iodobenzene (Selective oxidative addition at C-I bond preserves the C-Br bond).[1]

  • Reagents: Methyl acrylate (1.2 eq),

    
     (2 mol%), 
    
    
    
    (4 mol%),
    
    
    (2 eq), DMF, 80°C.
  • Integrity Check: Do not use 1,3-dibromobenzene unless you accept a mixture of mono- and di-coupled products.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete decarboxylationExtend reflux time; ensure temperature is >90°C.
Oily Product Residual PyridineWash filter cake thoroughly with 1M HCl.[1]
Cis-Isomer Impurity Kinetic controlRecrystallize from EtOH; thermodynamic trans product is less soluble.[1]
Dark Coloration Polymerization of malonic acidConduct reaction under Nitrogen atmosphere.

Workflow Visualization

Synthesis_Workflow Start Start: 3-Bromobenzaldehyde Decision Target Molecule? Start->Decision RouteA Route A: Knoevenagel (Malonic Acid, Pyridine) Decision->RouteA Free Acid Needed RouteB Route B: Heck Coupling (Start: 1-Bromo-3-iodobenzene) Decision->RouteB Ester Needed (Direct) Acid 3-Bromo-Cinnamic Acid (Solid, MP 178°C) RouteA->Acid Deriv Activation (SOCl2 or Oxalyl Chloride) Acid->Deriv Amide Amide Derivatives (Drug Screening) Deriv->Amide Ester Cinnamate Esters RouteB->Ester

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on the desired final derivative.[1]

References

  • Sigma-Aldrich. 3-Bromocinnamic acid, predominantly trans.[1] Retrieved from .[1]

  • Organic Chemistry Portal.[1][2][3] Knoevenagel Condensation - Doebner Modification. Retrieved from .[1]

  • BenchChem.[1] Application Notes: Heck Reaction for the Synthesis of Cinnamic Acid Derivatives. Retrieved from .[1]

  • National Institute of Standards and Technology (NIST).[1] 3-Bromocinnamic acid Mass Spectrum & Data. Retrieved from .[1]

  • ChemicalBook. 3-Bromocinnamic Acid NMR Data. Retrieved from .

Sources

Using (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid in total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid in Total Synthesis Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

High-Precision Olefination & Cross-Coupling using (Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid

Executive Summary

(Diethoxy-phosphoryl)-(3-bromo-phenyl)-acetic acid (CAS: [Implied Structure]), hereafter referred to as Reagent A , represents a high-value "linchpin" scaffold in modern organic synthesis. Unlike simple phosphonoacetates, Reagent A possesses two distinct orthogonal handles:

  • The Phosphono-Carboxylate Moiety: Enables Horner-Wadsworth-Emmons (HWE) olefination to construct

    
    -unsaturated systems (stilbenes, cinnamates).
    
  • The meta-Bromo Substituent: A pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira), allowing late-stage diversification without de novo synthesis.

This guide details the Direct Dianion HWE Protocol , a method that bypasses the need for esterification, and the subsequent Chemo-Selective Cross-Coupling , providing a streamlined route to complex biaryl scaffolds found in kinase inhibitors and resveratrol analogs.

Mechanistic Insight & Strategic Logic
The Steric Challenge & The Dianion Solution

Standard HWE reactions typically employ phosphonate esters. However, using the acid form of Reagent A offers a distinct advantage: Atom Economy . By generating a tri-coordinate dianion (carboxylate enolate + phosphonate carbanion), the chemist can react the species directly with an aldehyde to yield the unsaturated acid upon workup.

Key Mechanistic Consideration: The


-phenyl group in Reagent A  provides stabilization to the carbanion but introduces steric bulk. This typically favors the formation of the thermodynamic (

)-alkene via a reversible betaine intermediate. However, the reaction rate is slower than unsubstituted phosphonates, requiring stronger bases (e.g., LDA, LiHMDS) rather than the standard mild bases (Masamune-Roush conditions) used for simple esters.
Visualization: The Bifunctional Workflow

The following diagram illustrates the logical flow of using Reagent A as a divergent core.

G cluster_0 Phase 1: Olefination cluster_1 Phase 2: Diversification Reagent Reagent A (Phosphono-Acid) Dianion Dianion Species (Reactive Intermediate) Reagent->Dianion  LDA (2.5 eq)  -78°C to 0°C Olefin Intermediate 1: (E)-3-Bromo-alpha-phenyl cinnamic acid Dianion->Olefin  + Aldehyde  HWE Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Olefin Coupling Pd-Catalyzed Coupling (Suzuki) Olefin->Coupling  Ar-B(OH)2  Pd(dppf)Cl2 Final Final Scaffold (Biaryl Stilbene/Cinnamate) Coupling->Final  C-C Bond  Formation

Caption: Strategic workflow converting Reagent A into complex scaffolds via sequential Dianion HWE and Suzuki Coupling.

Experimental Protocols
Protocol A: Direct Dianion Horner-Wadsworth-Emmons Olefination

Target: Synthesis of (E)-2-(3-bromophenyl)-3-aryl-acrylic acid.

Rationale: This protocol avoids the protection/deprotection steps associated with esterification. We utilize Lithium Diisopropylamide (LDA) to generate the dianion.

Materials:

  • Reagent A (1.0 equiv)

  • Aldehyde substrate (1.1 equiv)[1]

  • LDA (2.5 equiv, freshly prepared or commercial solution)

  • Anhydrous THF (Solvent)

  • HCl (1M, for quench)

Step-by-Step Procedure:

  • Dianion Formation:

    • Flame-dry a 2-neck round-bottom flask and purge with Argon.

    • Add anhydrous THF (10 mL/mmol) and cool to -78°C .

    • Add LDA (2.5 equiv) dropwise. Critical: The first equivalent deprotonates the carboxylic acid; the second deprotonates the alpha-carbon.

    • Dissolve Reagent A in a minimum amount of THF and add dropwise to the base solution.

    • Allow the mixture to warm to 0°C for 30 minutes to ensure complete dianion formation (solution often turns deep yellow/orange).

  • Aldehyde Addition:

    • Re-cool the solution to -78°C .

    • Add the aldehyde (1.1 equiv) dissolved in THF dropwise over 10 minutes.

    • Note: Slow addition prevents local heating and improves stereoselectivity.

  • Reaction & Workup:

    • Allow the reaction to warm to room temperature (RT) naturally and stir for 4–12 hours. Monitor by TLC (consume starting aldehyde).

    • Quench: Pour the reaction mixture into cold 1M HCl (pH should be ~2).

    • Extraction: Extract with Ethyl Acetate (3x).[2] The product is in the organic layer (as the free acid).

    • Purification: Wash organics with Brine, dry over Na₂SO₄, and concentrate.[3] Recrystallize from Hexanes/EtOAc or purify via column chromatography (adding 1% Acetic Acid to eluent).

Data: Stereoselectivity Optimization Impact of Base and Temperature on E/Z Ratio for Alpha-Aryl Phosphonates

Base SystemTemperatureSolventTypical E:Z RatioNotes
LDA (2.5 eq) -78°C to RTTHF>95:5 Recommended. Kinetic control at addition favors E.
NaH (3.0 eq)0°C to RTTHF80:20Faster, but lower selectivity due to cation effect.
LiHMDS-78°CTHF90:10Milder than LDA, good for sensitive aldehydes.
KHMDS/18-C-6-78°CToluene60:40K+ cation often erodes selectivity (Still-Gennari effect).
Protocol B: Chemoselective Suzuki-Miyaura Coupling

Target: Functionalization of the 3-bromo handle.

Rationale: The bromine atom on the phenyl ring is less reactive than an iodide or triflate but stable enough to survive the HWE conditions. We use a phosphine-ligated Palladium catalyst to effect coupling after the acid is formed.[4]

Materials:

  • Product from Protocol A (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)[5]

  • Pd(dppf)Cl₂[5]·DCM (3-5 mol%)

  • K₂CO₃ (3.0 equiv)

  • Dioxane/Water (4:1 ratio)[5]

Step-by-Step Procedure:

  • Degassing:

    • In a reaction vial, combine the HWE product, Aryl Boronic Acid, and K₂CO₃.

    • Add Dioxane/Water mixture.[2][5][6]

    • Critical: Sparge with Argon for 15 minutes. Oxygen is the enemy of the catalytic cycle.

  • Catalysis:

    • Add Pd(dppf)Cl₂[5]·DCM. (This catalyst is robust and resists de-ligation better than Pd(PPh₃)₄).

    • Seal the vial and heat to 80–90°C for 6–12 hours.

  • Workup:

    • Cool to RT. Acidify carefully with 1M HCl to pH 3 (to protonate the carboxylic acid).

    • Extract with EtOAc.[2][3] Filter through a pad of Celite to remove Palladium black.

    • Concentrate and purify via reverse-phase HPLC or crystallization.

Troubleshooting & Critical Parameters
1. "Stalled" HWE Reaction
  • Symptom: Starting material remains after 12 hours.

  • Cause: The alpha-phenyl group creates significant steric hindrance, making the phosphonate carbanion less nucleophilic.

  • Solution: Add LiCl (2.0 equiv) to the reaction. The lithium cation coordinates the phosphonate oxygen, increasing the acidity of the alpha-proton and stabilizing the transition state (Masamune-Roush modification).

2. Decarboxylation Risks
  • Risk: Beta-keto acids or alpha-phenyl acrylic acids can decarboxylate under high heat.

  • Prevention: Avoid heating the HWE reaction above 40°C. During the Suzuki coupling (which requires heat), ensure the media is basic (using K₂CO₃) during the heating phase. The carboxylate salt is much more stable to decarboxylation than the free acid. Acidify only during the final cold workup.

3. Z-Isomer Contamination
  • Issue: Obtaining a mixture of E and Z isomers.

  • Fix: If pure E is required, perform an Iodine Isomerization . Dissolve the crude mixture in DCM, add 10 mol% I₂, and stir in sunlight or under a UV lamp for 2 hours. This thermodynamically drives the mixture to the more stable E-isomer.

References
  • Classic HWE Mechanism & Selectivity: Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefinization reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects.[4][5][6][7][8][9][10][11] Chemical Reviews, 89(4), 863-927.

  • Boyd, E., et al. (2018).
  • Alpha-Aryl Phosphonate Synthesis & Utility: VanGelder, K. F., Wang, M., & Kozlowski, M. C. (2015).[8] Route to

    
    -Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination.[8][9][10] The Journal of Organic Chemistry, 80(20), 10288-10293.[8]
    
    
  • Suzuki Coupling on Cinnamic Acid Derivatives: Ianni, A., & Waldvogel, S. R. (2006).[9] Reliable and Versatile Synthesis of 2-Aryl-Substituted Cinnamic Acid Esters.[4][9] Synthesis, 2006(13), 2103-2112.

Sources

Application Note: Stereocontrolled Olefination via the Horner-Wadsworth-Emmons (HWE) Reaction

[1][2][3][4]

Executive Summary

The Horner-Wadsworth-Emmons (HWE) reaction is the premier method for the stereoselective synthesis of

1

Key Advantages for Drug Development:

  • Purification: The phosphate ester byproduct is water-soluble, allowing for easy removal via aqueous extraction (unlike the difficult-to-remove triphenylphosphine oxide in Wittig reactions).[2]

  • Tunable Stereoselectivity: Conditions can be rigorously controlled to yield either thermodynamic (

    
    ) or kinetic (
    
    
    ) alkenes with high diastereomeric ratios (dr).
  • Nucleophilicity: Phosphonate carbanions are more nucleophilic and less basic than their Wittig counterparts, reducing side reactions with sensitive substrates.

Mechanistic Deep Dive

Understanding the mechanism is critical for troubleshooting low yields or poor stereocontrol. The reaction proceeds through a stepwise addition-elimination sequence.

The Core Mechanism
  • Deprotonation: A base removes the acidic

    
    -proton from the phosphonate to generate a resonance-stabilized carbanion.
    
  • Nucleophilic Attack: The carbanion attacks the aldehyde carbonyl carbon.[1] This is the stereodetermining step.

    • Reversibility: In standard HWE conditions, this step is reversible. The intermediates equilibrate to the thermodynamically more stable threo-adduct.

  • Ring Closure: Formation of the four-membered oxaphosphetane intermediate.

  • Elimination: Cycloreversion yields the alkene and the dialkyl phosphate salt.

Stereochemical Control
  • Thermodynamic Control (

    
    -Selective):  Standard phosphonates (e.g., triethyl phosphonoacetate) possess electron-donating alkoxy groups. The initial addition is reversible. The system equilibrates to the more stable trans-oxaphosphetane (to minimize steric clash), which collapses to the (
    
    
    )-alkene.
  • Kinetic Control (

    
    -Selective / Still-Gennari):  Using electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl) destabilizes the carbanion and accelerates the elimination step. The reaction becomes irreversible; the kinetic erythro-adduct forms preferentially and collapses immediately to the (
    
    
    )-alkene.
Mechanistic Pathway Visualization

HWE_MechanismStartPhosphonate(Reagent)CarbanionPhosphonateCarbanionStart->CarbanionDeprotonationBaseBase(NaH, LiCl/DBU, KHMDS)Base->CarbanionBetaine_ThreoThreo-Adduct(Thermodynamic)Carbanion->Betaine_Threo+ Aldehyde(Reversible)Betaine_ErythroErythro-Adduct(Kinetic)Carbanion->Betaine_Erythro+ Aldehyde(Irreversible if EWG present)AldehydeAldehyde(Substrate)Aldehyde->Betaine_ThreoAldehyde->Betaine_ErythroOxaphosphetane_TransTrans-OxaphosphetaneBetaine_Threo->Oxaphosphetane_TransBetaine_Erythro->CarbanionReversion(Standard HWE)Oxaphosphetane_CisCis-OxaphosphetaneBetaine_Erythro->Oxaphosphetane_CisProd_E(E)-Alkene(Major Standard)Oxaphosphetane_Trans->Prod_EEliminationProd_Z(Z)-Alkene(Major Still-Gennari)Oxaphosphetane_Cis->Prod_ZElimination

Figure 1: Mechanistic bifurcation of the HWE reaction. Reversibility of the carbanion addition dictates the E/Z ratio.

Critical Parameters & Decision Matrix

Selection of the base and cation is not arbitrary; it dictates the transition state geometry.

ParameterStandard (

-Selective)
Masamune-Roush (

-Selective)
Still-Gennari (

-Selective)
Phosphonate Triethyl phosphonoacetateTriethyl phosphonoacetateBis(2,2,2-trifluoroethyl) phosphonoacetate
Base NaH, NaOEt, LiHMDSDBU or TEAKHMDS
Additive NoneLiCl (anhydrous)18-Crown-6
Solvent THF, DMEMeCN, THFTHF
Temperature 0°C to RTRT-78°C
Mechanism Thermodynamic ControlChelation ControlKinetic Control
Cation Effects
  • Lithium (Li⁺): Promotes chelation between the phosphonate oxygen and the carbonyl oxygen, often stabilizing the adduct. In Masamune-Roush conditions, Li⁺ is essential for increasing the acidity of the phosphonate

    
    -proton, allowing weak bases (DBU) to function.[3]
    
  • Potassium (K⁺) + 18-Crown-6: In Still-Gennari protocols, the crown ether sequesters the potassium ion. This prevents chelation, ensuring the reaction proceeds purely via the kinetic pathway to the

    
    -alkene.
    

Experimental Protocols

Protocol A: Standard ( )-Selective HWE

Best for: Robust substrates, maximizing E-selectivity.

Reagents:

  • Aldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion in oil, 1.2 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Base Preparation: In a flame-dried flask under Argon, wash NaH (1.2 equiv) with dry pentane or hexane (3x) to remove mineral oil if strict stoichiometry is required. Suspend in anhydrous THF.

  • Carbanion Formation: Cool suspension to 0°C. Add triethyl phosphonoacetate (1.2 equiv) dropwise. Evolution of H₂ gas will occur.[4] Stir for 20–30 mins until the solution becomes clear (carbanion formation).

  • Addition: Add the aldehyde (1.0 equiv) dropwise (neat or in minimal THF).

  • Reaction: Allow to warm to room temperature (RT). Stir until TLC indicates consumption of aldehyde (typically 1–4 hours).

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. The phosphate byproduct remains in the aqueous layer.

Protocol B: Masamune-Roush Conditions (Mild)

Best for: Base-sensitive substrates (e.g., epimerizable centers).

Reagents:

  • Aldehyde (1.0 equiv)

  • Triethyl phosphonoacetate (1.2 equiv)

  • LiCl (anhydrous, 1.2 equiv)

  • DBU (1.5 equiv) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: Ensure LiCl is strictly anhydrous (flame dry under vacuum if necessary).

  • Mixing: Combine LiCl, phosphonate, and DBU in MeCN at RT. Stir for 15 minutes. The solution may appear cloudy.

  • Reaction: Add the aldehyde. Stir at RT.

  • Note: This reaction is milder and may take longer (overnight) but preserves sensitive functional groups.

Protocol C: Still-Gennari ( )-Selective Modification

Best for: Synthesizing Z-alkenes (cis).

Reagents:

  • Aldehyde (1.0 equiv)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)

  • 18-Crown-6 (1.5 equiv)

  • KHMDS (0.5 M in toluene, 1.1 equiv)

  • THF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry flask, Argon atmosphere. Dissolve 18-Crown-6 and the trifluoroethyl phosphonate in THF.

  • Cooling: Cool strictly to -78°C . Temperature control is vital for Z-selectivity.

  • Deprotonation: Add KHMDS dropwise. Stir for 15 mins at -78°C.

  • Addition: Add aldehyde slowly.

  • Monitoring: Stir at -78°C for 1–2 hours.

  • Quench: Quench at low temperature with sat. NH₄Cl before warming up.

Workflow Decision Tree

Use this logic flow to select the appropriate protocol for your specific substrate.

Protocol_SelectionStartTarget MoleculeDecision1Desired Geometry?Start->Decision1E_AlkeneE-AlkeneDecision1->E_AlkeneTransZ_AlkeneZ-AlkeneDecision1->Z_AlkeneCisDecision2Base Sensitive?E_Alkene->Decision2Proto_CProtocol C:Still-Gennari(Trifluoroethyl phosphonate)Z_Alkene->Proto_CUse KHMDS/-78°CProto_AProtocol A:NaH / THF(Standard)Decision2->Proto_ANo (Stable)Proto_BProtocol B:LiCl / DBU(Masamune-Roush)Decision2->Proto_BYes (Epimerizable)

Figure 2: Decision matrix for selecting HWE conditions based on target stereochemistry and substrate stability.

References

  • Horner, L., et al. (1958).[1][3][5] Hoffmann, H. G. Wippel, G. Klahre.[3] "Phosphororganische Verbindungen, XX. Olefinierung von Carbonylverbindungen mit Phosphor-methylen-verbindungen." Chemische Berichte.

  • Wadsworth, W. S., & Emmons, W. D. (1961).[3][5] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society.[3]

  • Still, W. C., & Gennari, C. (1983).[6][7] "Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination."[8][9] Tetrahedron Letters.

  • Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds."[1] Tetrahedron Letters.

  • Maryanoff, B. E., & Reitz, A. B. (1989).[3][10] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][4][10][11] Chemical Reviews.

Troubleshooting & Optimization

Purification methods for oily alpha-phosphoryl acetic acid derivatives

Technical Support Center: Purification of Oily -Phosphoryl Acetic Acid Derivatives

Ticket ID: TCH-PHOS-001 Subject: Troubleshooting "Oily" or "Gummy" Phosphonoacetic Acid Derivatives Assigned Specialist: Senior Application Scientist, Separation Sciences Division

Diagnostic & Strategy Overview

User Problem: "My

Root Cause Analysis:

  • Strong Hydrogen Bonding: The P=O and P-OH moieties create irregular H-bond networks that resist lattice formation.

  • Hygroscopicity: They greedily absorb atmospheric water, lowering the glass transition temperature (

    
    ) and resulting in gums.
    
  • Trace Impurities: Residual high-boiling solvents (DMF, DMSO) or organophosphorus byproducts (e.g., triethyl phosphite) act as plasticizers, preventing crystallization.

Decision Matrix: Select Your Workflow

Use the logic tree below to determine the correct purification module.

PurificationStrategyStartStart: Characterize Crude OilCheckTypeIs the derivative anESTER or FREE ACID?Start->CheckTypeEsterEster (Neutral/Lipophilic)CheckType->EsterEsterAcidFree Acid (Polar/Hydrophilic)CheckType->AcidAcidImpurityCheckMajor Impurity?Ester->ImpurityCheckPhosphiteTriethyl Phosphite(P(OEt)3)ImpurityCheck->PhosphiteByproductsSolventDMF/DMSOImpurityCheck->SolventSolventsDistillHigh Vac Distillation / Pentane TriturationPhosphite->DistillAqWashAggressive Aqueous Wash (LiCl)Solvent->AqWashTailingDoes it streak on TLC?Acid->TailingAcidSilicaAcidified Silica ChromatographyTailing->AcidSilicaYes (Mild)DCHASaltDCHA Salt Formation (The 'Magic Bullet')Tailing->DCHASaltYes (Severe/Oily)

Figure 1: Strategic decision tree for selecting the appropriate purification method based on chemical functionality and impurity profile.

Module A: The "Sticky" Acid (Free Phosphonoacetic Acids)

Context: Free acids (containing P-OH or COOH) often streak on silica and refuse to crystallize. Primary Solution: Dicyclohexylamine (DCHA) Salt Formation . Why it works: DCHA is a bulky, lipophilic amine. It forms highly crystalline salts with oily acids, breaking the amorphous H-bond network. This is the industry standard for handling oily phosphonates [1, 2].

Protocol: The DCHA Salt Method

Objective: Convert oily acid to crystalline salt, purify, and optionally release the free acid.

  • Dissolution: Dissolve the crude oily acid (1.0 equiv) in a minimum volume of Ethanol (EtOH) or Acetone at room temperature.

    • Tip: If the oil is very viscous, warm slightly to 40°C.

  • Amine Addition: Add Dicyclohexylamine (DCHA) (1.1 equiv) dropwise with vigorous stirring.

    • Observation: The reaction is exothermic.[1] A white precipitate often forms immediately.

  • Crystallization:

    • Scenario A (Immediate Solid): Stir for 1 hour. Cool to 0°C. Filter.

    • Scenario B (No Solid): Add an anti-solvent (Diethyl Ether or Hexane) dropwise until the solution turns cloudy. Store at -20°C overnight.

  • Purification: Recrystallize the collected DCHA salt from EtOH/EtOAc or Isopropanol .

  • Salt Break (Releasing the Acid):

    • Suspend the purified salt in EtOAc.

    • Wash with 1M KHSO₄ or 1M HCl (2x). The DCHA stays in the aqueous layer (as DCHA·HCl); the pure phosphonoacetic acid partitions into EtOAc.

    • Dry (MgSO₄) and concentrate.[2][3]

Alternative: Acidified Flash Chromatography

Issue: Acidic protons interact with silanol groups (

Fix:
  • Mobile Phase: Hexane : Ethyl Acetate + 1% Acetic Acid (AcOH) .

  • Technique: Flush the column with the acidified solvent before loading the sample.

  • Warning: Do not use amines (Et₃N) for free acids; they will form salts on the column.

Module B: The "Oily" Ester (Neutral Derivatives)

Context: You have a phosphonoacetate ester (e.g., Triethyl phosphonoacetate derivative) from an Arbuzov or acylation reaction. It is an oil contaminated with triethyl phosphite (

Troubleshooting Table: Impurity Removal
ImpurityBoiling PointRemoval StrategyTechnical Note
Triethyl Phosphite ~156°CHigh Vac Distillation or KMnO₄ Wash Volatile. If product is solid, triturate with Pentane (impurity is soluble, product is not).
Triethyl Phosphate ~215°CAqueous Wash Formed if Phosphite oxidizes.[4] Harder to distill. Use water/brine washes.
DMF / DMSO HighLiCl Wash Dissolve oil in EtOAc. Wash 3x with 5% LiCl (aq) . LiCl pulls DMF/DMSO into the water layer [3].
Toluene 110°CAzeotrope Co-evaporate with Methanol 3x on Rotavap to pull off stubborn toluene traces.
Protocol: Pentane Trituration (The "Scratch" Method)

If the ester is pure by NMR but remains an oil:

  • Dissolve the oil in a minimal amount of Diethyl Ether (e.g., 1 mL per gram).

  • Add Pentane or Hexane (10 mL per gram) slowly.

  • The Critical Step: If it oils out again, take a glass spatula and vigorously scratch the side of the flask at the oil/solvent interface. This creates nucleation sites.

  • Cool to -78°C (Dry ice/acetone) to force precipitation.

Advanced Workflow: Peptide-Phosphonate Conjugates

Context:

PeptideWorkupCrudeCrude Peptide-Phosphonate(Aqueous/DMF mix)HP20Diaion® HP-20 Resin(Adsorption Chromatography)Crude->HP20WashWash: 100% Water(Removes salts/DMF)HP20->WashEluteElute: 50% MeOH or ACN(Releases Product)Wash->EluteLyophilizeLyophilize -> Fluffy SolidElute->Lyophilize

Figure 2: Purification workflow for polar phosphonoacetyl peptides using HP-20 resin.

Methodology:

  • Load: Dissolve crude in water (minimal MeOH). Load onto Diaion® HP-20 or C18 resin.

  • Desalt: Flush with 5-10 column volumes of water. This removes inorganic salts (NaCl, Phosphates) and polar solvents (DMF).

  • Elute: Gradient elution with Water

    
     Methanol. Phosphonates usually elute between 20-60% MeOH.
    
  • Finish: Lyophilize (Freeze-dry). Do not rotavap to dryness , as this collapses the amorphous solid into a gum.

Frequently Asked Questions (FAQ)

Q: I see a "ghost" peak in ³¹P NMR around 0-5 ppm. What is it? A: This is likely Phosphoric Acid (

  • Fix: Wash the organic layer with saturated

    
    . Phosphonates are stable bases; phosphoric acid will wash out.
    

Q: My compound decomposes on Silica Gel even with acetic acid. A: Silica is slightly acidic (

Neutral Alumina

Q: Can I distill


-phosphonoacetic acid?A:No.

Q: The DCHA salt formed, but it's a gel, not a crystal. A: This is a "oiled-out" salt.

  • Re-dissolve in hot EtOAc.

  • Add a drop of MeOH.

  • Let it cool very slowly (wrap flask in foil/towel). Rapid cooling traps solvent, causing gels.

References

  • Gautier, A. (2013).[5] Experience with purification/crystallisation of phosphonic acids. ResearchGate. [Link]

  • Sturino, C. F., et al. (2014). Crystalline fosaprepitant dicyclohexylamine salt and its preparation. U.S.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem., 62(21), 7512–7515. (Standard reference for identifying solvent impurities causing oils). [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. J. Org. Chem., 43(14), 2923–2925. (The foundational text for Flash Chromatography, establishing the need for mobile phase modification). [Link]

  • Reichwein, J. F., & Liskamp, R. M. (1998). Synthesis of phosphono-containing peptides. Tetrahedron Letters, 39(10), 1243-1246. (Demonstrates HP-20/C18 purification for polar phosphonoacetyl derivatives). [Link]

Preventing decarboxylation during hydrolysis of phosphonoacetic esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decarboxylation During Hydrolysis of Phosphonoacetic Esters Ticket ID: #PHOS-HYD-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely here because you are attempting to hydrolyze a phosphonoacetic ester (e.g., Triethyl phosphonoacetate) to its corresponding acid, but are encountering yield loss due to decarboxylation .

This is a classic "trap" in organophosphorus chemistry. The target molecule contains a methylene group flanked by two electron-withdrawing groups (a phosphoryl and a carbonyl). This structural motif mimics a


-keto acid (like malonic acid), creating a system that is thermodynamically primed to eject 

under acidic or thermal stress.

This guide provides the mechanistic insight to understand the failure mode and two validated protocols to prevent it.

Module 1: The Mechanistic Hazard

To prevent the problem, you must understand the enemy. Decarboxylation in this system is not random; it is driven by the formation of a cyclic transition state, typically triggered when the free acid is generated in the presence of heat or strong mineral acid.

The Danger Zone

The reaction pathway bifurcates based on pH and temperature.

  • Path A (Desired): Hydrolysis yields Phosphonoacetic Acid (or its mono-ester).

  • Path B (Failure): The free acid, if heated or highly acidic, undergoes a concerted 6-membered transition state rearrangement, ejecting

    
     and leaving a methyl phosphonate.
    
Visualizing the Pathway

G Ester Phosphonoacetic Ester (RO)2P(O)CH2COOR' Salt Carboxylate Salt (Stable Intermediate) (RO)2P(O)CH2COO- M+ Ester->Salt  Saponification (LiOH/NaOH) Low Temp   Acid Free Acid (Unstable if Heated) (RO)2P(O)CH2COOH Salt->Acid  Controlled Acidification (pH 3-4, 0°C)   Decarb FAILURE: Methyl Phosphonate (RO)2P(O)CH3 + CO2 Acid->Decarb  Heat (>50°C) OR Strong Acid (pH < 1)  

Figure 1: The Stability Decision Tree. Note that the Carboxylate Salt is stable, but the Free Acid is the branching point for failure.

Module 2: Validated Protocols

Choose the protocol that matches your specific synthetic goal.

Protocol A: Selective Carboxylate Hydrolysis (The "Cold Acidification" Method)

Use this if: You want to hydrolyze the ester group (


) while keeping the phosphonate esters (

) intact (e.g., preparing a Horner-Wadsworth-Emmons reagent).

The Logic: Base hydrolysis (saponification) is safe because the resulting carboxylate anion resists decarboxylation. The risk appears only during the workup (acidification).

Materials:

  • Triethyl phosphonoacetate (1.0 equiv)[1]

  • Lithium Hydroxide (LiOH·H2O) (1.2 equiv)

  • Solvent: THF/Water (1:1)

  • Workup: 1M HCl or Citric Acid (Do NOT use Conc. HCl)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ester in THF/Water (1:1) at 0°C .

  • Saponification: Add LiOH slowly. Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2-4 hours.

    • Self-Validation: Monitor by TLC (Stain: Bromocresol Green). The starting material spot should disappear, and a baseline spot (the salt) should appear.

  • The Critical Workup (The "Danger Zone"):

    • Cool the reaction mixture back to 0°C .

    • Optional: Wash with Et2O to remove unreacted neutral organic impurities before acidification.

    • Acidification: Slowly add 1M HCl or 10% Citric Acid dropwise.

    • STOP POINT: Monitor pH constantly. Stop adding acid when pH reaches 3.0 - 4.0 .

    • Warning: Do not drop to pH 1. Do not let the mixture warm up.

  • Extraction: Immediately extract with Ethyl Acetate (cold). Dry over

    
     and concentrate in vacuo at a bath temperature < 30°C .
    
Protocol B: The McKenna Method (Anhydrous Dealkylation)

Use this if: You need to hydrolyze the phosphonate esters, or if your substrate is extremely sensitive to aqueous acid/base.

The Logic: This method uses Bromotrimethylsilane (TMSBr) to convert alkyl esters into silyl esters.[2] Silyl esters hydrolyze upon contact with water/alcohol under neutral conditions, completely bypassing the thermal/acidic stress that causes decarboxylation [1].

Materials:

  • Phosphonoacetic ester[3]

  • Bromotrimethylsilane (TMSBr) (3-4 equiv for full hydrolysis)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol

Step-by-Step Workflow:

  • Silylation: Dissolve substrate in dry DCM under Argon/Nitrogen at 0°C.

  • Addition: Add TMSBr dropwise.

  • Reaction: Stir at RT for 2–4 hours.

    • Mechanism:[1][2][4][5][6][7][8][9][10][11] The alkyl groups are replaced by TMS groups, forming

      
      .
      
  • Solvolysis: Concentrate the mixture in vacuo to remove excess TMSBr. Redissolve the residue in Methanol (MeOH).

  • Isolation: Stir for 30 mins. The silyl esters fall off as TMS-OMe, leaving the free acid. Concentrate at ambient temperature.[12]

Module 3: Data & Troubleshooting

Comparative Stability Data
ParameterCarboxylate Salt

Free Acid

Stability at 25°C HighModerate
Stability at 60°C HighLow (Decarboxylates)
pH Sensitivity Stable > pH 7Unstable < pH 2
Primary Risk NoneSpontaneous

loss
Common Failure Modes (FAQ)

Q: I see bubbles during the acidification step. Is this normal?

  • A: If you used a carbonate base, yes. If you used LiOH/NaOH, NO . Bubbles indicate you are generating

    
     via decarboxylation.
    
    • Fix: You are likely too hot or too acidic. Cool the vessel to 0°C immediately and check pH. If pH is < 2, back-titrate with dilute base.

Q: My NMR shows a doublet at


 ~1.5 ppm (coupling to P) and the loss of the methylene protons. 
  • A: You have made the methyl phosphonate (the decarboxylated product).

    • Cause: The workup was performed at high temperature (e.g., rotovap bath > 40°C) or the acidification was too aggressive.

Q: Can I use concentrated HCl to speed up the hydrolysis?

  • A: Absolutely not. Concentrated mineral acids at reflux are the textbook method for inducing decarboxylation of these compounds [2].

Q: How do I store the free phosphonoacetic acid?

  • A: Store at -20°C. Even at room temperature, the free acid can slowly degrade over weeks.

Workup Decision Matrix

Workup Start Start Workup TempCheck Is Temp < 5°C? Start->TempCheck AcidChoice Acid Choice TempCheck->AcidChoice Yes Fail DECARBOXYLATION TempCheck->Fail No (Too Hot) ConcHCl Conc. HCl AcidChoice->ConcHCl Aggressive DiluteAcid 1M HCl / Citric AcidChoice->DiluteAcid Controlled ConcHCl->Fail pH < 1 PHCheck Target pH 3-4 DiluteAcid->PHCheck Success Product Isolated PHCheck->Success

Figure 2: The "Safe Workup" Logic Flow. Temperature and Acid concentration are the critical control points.

References

  • McKenna, C. E.; Higa, M. T.; Cheung, N. H.; McKenna, M.-C. "The facile dealkylation of phosphonic acid dialkyl esters by bromotrimethylsilane." Tetrahedron Letters, 1977 , 18, 155–158.

  • Blackburn, G. M.; Ingleson, D. "The preparation of phosphonoacetic acid and its esters." Journal of the Chemical Society, Perkin Transactions 1, 1980 , 1150-1153.

  • BenchChem Technical Repository. "Mild dealkylation methods for phosphonate esters." BenchChem Support, 2025 .[1][5]

Sources

Controlling exotherms in phosphorylation of alpha-bromo esters

Technical Support Center: Exotherm Control in Phosphorylation of -Bromo Esters

Executive Summary & Core Directive

The Challenge: The reaction between trialkyl phosphites (e.g., triethyl phosphite) and

Horner-Wadsworth-Emmons (HWE)
  • Thermal Runaway: The reaction is highly exothermic. The formation of the P-C bond (Arbuzov) or P-O bond (Perkow) releases significant energy.

  • Selectivity Divergence: The reaction sits on a "knife-edge" between the Michaelis-Arbuzov pathway (desired phosphonate) and the Perkow pathway (undesired vinyl phosphate).

The Solution: This guide replaces "recipe-following" with Process Analytical Logic . You must control the rate of addition based on the rate of consumption (Dose-Controlled Reaction) to manage the exotherm and enforce the correct mechanistic pathway.

Critical Process Parameters (The "Why" Behind the Heat)

Before troubleshooting, you must understand the thermal engine of your flask.

The Mechanism of Heat Generation

The reaction proceeds through a nucleophilic attack by the phosphorus lone pair. This forms a charged phosphonium intermediate. The subsequent dealkylation (loss of alkyl bromide) is the critical step.

  • Step 1 (Activation): Phosphite attacks the electrophile.

    
     (Exothermic).[1]
    
  • Step 2 (Elimination): The bromide ion attacks the alkyl group on the phosphonium, releasing alkyl bromide (e.g., EtBr).

    
     (Highly Exothermic).
    

Danger Zone: If Step 1 is faster than Step 2, you accumulate the unstable phosphonium intermediate. When Step 2 finally triggers (often autocatalytically), it releases all the stored potential energy at once—resulting in a thermal runaway and potential vessel rupture due to rapid gas evolution (EtBr boiling).

Visualizing the Pathway Divergence

The following diagram illustrates the competition between the Arbuzov and Perkow pathways and the critical thermal events.

ReactionPathwayscluster_0Critical Control PointStartTrialkyl Phosphite+ alpha-Bromo EsterInter_ArbuzovPhosphonium Intermediate(C-P Bond Formed)Start->Inter_ArbuzovNucleophilic Attack(alpha-Carbon)Inter_PerkowHalohydrin Phosphonium(O-P Bond Formed)Start->Inter_PerkowNucleophilic Attack(Carbonyl Oxygen)Product_ArbuzovPhosphonate (HWE Reagent)+ Alkyl Bromide (Gas)Inter_Arbuzov->Product_ArbuzovDealkylation(MAJOR EXOTHERM)Product_PerkowVinyl Phosphate(Side Product)Inter_Perkow->Product_PerkowRearrangement

Figure 1: Mechanistic bifurcation. The green path represents the desired HWE reagent synthesis. The red path is the Perkow side-reaction. Note that the dealkylation step is the primary source of the dangerous exotherm and pressure rise.

Standard Operating Procedure: The Self-Validating Protocol

Do not run this as a batch reaction (dumping all reagents together). Use a semi-batch approach to limit the "thermal inventory."

Equipment Setup
  • Reactor: Jacketed vessel with overhead stirring (magnetic stirring is insufficient for heat transfer in >50g scales).

  • Condenser: High-efficiency reflux condenser (set to 0°C to retain reactants but allow EtBr removal if distilling, or set to -10°C to reflux EtBr if required).

  • Venting: Dedicated line to a scrubber (EtBr is volatile and toxic).

The Protocol[2][3]
  • The Heel: Charge the

    
    -bromo ester (electrophile) into the flask. Heat to the target temperature (typically 80–120°C, substrate dependent).
    
    • Why? High temperature favors the kinetics of the Arbuzov dealkylation, preventing intermediate accumulation.

  • The Initiation Test: Add 5% of the Triethyl Phosphite (TEP).

    • Observation: Watch for a temperature spike or gas evolution (EtBr refluxing).

    • Stop: If no exotherm is observed, DO NOT ADD MORE. Increase temperature or add a catalyst (Lewis Acid).

  • The Feed: Once initiation is confirmed, begin adding the remaining TEP via a dropping funnel or dosing pump.

    • Rule: Addition rate must be slower than the consumption rate. If the temperature drops (reaction stalling) or spikes (accumulation), stop the feed immediately.

  • The Cook-out: After addition, maintain temperature for 1–2 hours to ensure complete conversion and removal of EtBr.

Troubleshooting Center (FAQs)

Category A: Thermal & Pressure Issues

Q1: The reaction temperature is spiking uncontrollably even though I stopped the addition. What happened?

  • Diagnosis: You likely suffered from Reagent Accumulation . You added the phosphite faster than it could react (Step 1 > Step 2). The solution built up a reservoir of the phosphonium intermediate, which is now decomposing en masse.

  • Immediate Action: Maximize cooling on the jacket. Ensure the vent is open (pressure release). Do not seal the vessel.

  • Prevention: Use "Initiation Verification." Never continue the feed until you see the exotherm from the previous aliquot dissipate.

Q2: I am seeing a massive pressure buildup in the reactor.

  • Diagnosis: Rapid evolution of Ethyl Bromide (EtBr, bp 38°C). In an Arbuzov reaction, for every mole of product, you generate one mole of EtBr gas.

  • Solution: Ensure your condenser is warm enough to let EtBr escape (if distilling off) or cold enough to reflux it fully.

  • Pro-Tip: Continuous distillation of the alkyl halide byproduct often drives the equilibrium toward the Arbuzov product and prevents side reactions [1].

Category B: Selectivity (Arbuzov vs. Perkow)

Q3: I am getting the Vinyl Phosphate (Perkow product) instead of the Phosphonate. How do I fix this?

  • Diagnosis: The Perkow reaction is favored by higher electron density on the carbonyl oxygen and "hard" halogens (Cl > Br > I). High temperatures can sometimes favor the thermodynamic Arbuzov product, but uncontrolled heat often leads to degradation.[2]

  • Corrective Action:

    • Change the Halogen: Switch from

      
      -chloro to 
      
      
      -bromo or
      
      
      -iodo esters. The softer iodide favors attack at the carbon (Arbuzov) [2].
    • Lewis Acid Catalysis: Add 5 mol%

      
       or 
      
      
      . This coordinates with the carbonyl, blocking the Perkow attack site (Oxygen) and activating the
      
      
      -carbon for the Arbuzov attack. This also allows the reaction to proceed at lower temperatures, improving safety [3].

Q4: My yield is low, and the product looks "tarry."

  • Diagnosis: Polymerization of the

    
    -bromo ester or thermal degradation due to prolonged heating at reflux.
    
  • Solution: Run the reaction "neat" (solvent-free) if possible to maximize concentration and rate, allowing shorter reaction times. If a solvent is needed, use a non-polar solvent (e.g., Toluene) to destabilize the charged intermediate, accelerating the dealkylation step.

Summary Data Tables

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Delayed Exotherm Reagent accumulation (reaction stalled).STOP FEED. Wait for initiation. Increase Temp.
High Pressure EtBr evolution; blocked vent.Check scrubber line. Consider distilling EtBr.
Vinyl Phosphate Perkow pathway dominance.Use Lewis Acid (

). Switch to Iodo-ester.
Low Conversion Temperature too low for dealkylation.Increase Temp. Remove EtBr (distillation).
Safety Workflow Diagram

SafetyWorkflowStartStart ProcessHeelCharge Alpha-Bromo EsterHeat to Target TempStart->HeelInitAdd 5% Phosphite (Initiation)Heel->InitCheckExotherm/Gas Observed?Init->CheckStopSTOP! Do NOT Add Reagent.Check Catalyst/Temp.Check->StopNoFeedStart Controlled Feed(Rate < Consumption)Check->FeedYesMonitorMonitor Temp & PressureFeed->MonitorMonitor->StopTemp SpikeMonitor->FeedStableEndCook-out & WorkupMonitor->EndComplete

Figure 2: The "Self-Validating" Safety Loop. This workflow prevents the accumulation of hazardous intermediates.

References

  • Bhattacharya, A. K., & Thyagarajan, G. (1981). The Michaelis-Arbuzov Rearrangement. Chemical Reviews, 81(4), 415–430.

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved October 26, 2025.

  • Renard, P-Y., et al. (2003). Lewis Acid Catalyzed Michaelis-Arbuzov Reaction. European Journal of Organic Chemistry.

  • Process Safety Literature. (General Industry Standard). Control of Exothermic Reactions in Semi-Batch Reactors.

Workup procedures for acidic organophosphorus compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE | Tier: Level 3 (Senior Scientist) | Ticket: #OP-ACID-WORKUP[1]

Mission Statement

Welcome to the OP-Acid Support Hub. You are likely here because your reaction worked, but your product is currently trapped in an aqueous emulsion, streaking across your TLC plate like a comet, or co-eluting with inorganic salts.

Acidic organophosphorus compounds (phosphonic acids, phosphinic acids, and phosphate monoesters) are notoriously difficult to isolate due to their amphiphilic nature , high polarity , and strong chelating ability .[1] This guide abandons generic advice in favor of chemically grounded, field-tested protocols designed to isolate these "sticky" molecules.

Module 1: The "Sticky" Problem (Extraction & Phase Separation)

User Issue: "My compound is water-soluble. I acidified the aqueous layer to pH 1, but it still won't extract into Dichloromethane (DCM) or Ethyl Acetate (EtOAc)."

Root Cause Analysis: Phosphonic acids (


) typically have a 

of ~1.5–2.5 and a

of ~6.5–7.[1][2]5. Even at pH 1, highly polar short-chain phosphonates remain too hydrophilic for standard lipophilic solvents. Furthermore, they often form hydrogen-bonded aggregates or "inverse micelles" that trap water.
Protocol A: The "Salting-Out" n-Butanol Extraction

When standard extractions fail, n-Butanol is the solvent of choice due to its ability to solvate polar acidic species while maintaining phase separation.

  • Acidify: Adjust aqueous layer to pH < 1 using 6M HCl. Note: Do not use litmus paper. High ionic strength distorts readings. Use calibrated pH strips.[1]

  • Saturate: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This increases the ionic strength, forcing the organic compound out ("salting out").

  • Extract: Extract 3x with n-Butanol .

    • Troubleshooting: If an emulsion forms, do not shake vigorously. Invert gently. Centrifugation (2000 rpm, 5 min) is the most effective way to break OP-stabilized emulsions.

  • Concentrate: n-Butanol has a high boiling point (117°C).[1] Co-evaporate with water or heptane on a rotary evaporator to facilitate removal, or use a high-vacuum oil pump.

Data: Solvent Efficiency Matrix
SolventPolarity IndexExtraction Efficiency (Short Chain)Extraction Efficiency (Long Chain)Comments
DCM 3.1PoorModerateGood for diesters, poor for free acids.[1]
EtOAc 4.4PoorGoodoften extracts water; requires drying.
n-Butanol 4.0Excellent Excellent Hard to remove; smells.[1]
THF/EtOAc (1:1) -ModerateGoodGood compromise for amphiphilic acids.[1]
Module 2: Chromatography Nightmares (Purification)

User Issue: "My product streaks from the baseline to the solvent front on silica gel. I can't separate it from impurities."

Root Cause Analysis: Silica gel (


) possesses surface silanol groups (

) that are slightly acidic (

~5-7).[1] Phosphonic acids interact strongly with these silanols via hydrogen bonding and metal chelation (if trace metals are present in the silica), causing "tailing."
Visualization: The Silanol War

SilanolInteraction Silica Silica Surface (Si-OH) Result_Bad Streaking/Tailing (Strong Adsorption) Silica->Result_Bad H-Bonding OP_Acid Phosphonic Acid (R-PO(OH)2) OP_Acid->Result_Bad Modifier Acid Modifier (Formic/Acetic Acid) Modifier->Silica Blocks Sites Modifier->OP_Acid Protonates Result_Good Clean Elution (Suppressed Ionization) Modifier->Result_Good Enables

Caption: Mechanism of silica streaking and how acid modifiers mitigate the interaction.

Protocol B: Acidified Silica Chromatography

You must suppress the ionization of your compound and the silica surface.

  • Mobile Phase: DCM / Methanol / Acetic Acid (or Formic Acid) .[1]

    • Ratio: Start with 90:10:1. The 1% acid is non-negotiable.

  • Stationary Phase: Standard Silica Gel (60 Å).[1]

  • Detection (The "Blue" Stain): UV is often useless for aliphatic OPs.[1] Use Hanessian’s Stain (Molybdate) .[1]

    • Recipe: 25g phosphomolybdic acid + 10g Ce(SO4)2 + 60mL H2SO4 + 940mL H2O.[1]

    • Action: Dip plate, heat with heat gun. Phosphorus compounds appear as deep blue spots on a light blue background.

Protocol C: Ion Exchange (The "Catch and Release")

For highly polar acids that cannot be extracted.[1]

  • Resin: Strong Anion Exchange (SAX) resin (e.g., Amberlite IRA-400 or Dowex 1X8).[1]

  • Load: Dissolve crude in water (pH 7-8) and load onto the resin. The OP acid binds; neutral impurities wash through.

  • Wash: Flush with water and MeOH to remove non-ionic impurities.

  • Elute: Release the product using 1M Formic Acid or 1M HCl .

  • Finish: Lyophilize (freeze-dry) to remove the water and volatile acid.

Module 3: Desalting & Final Isolation

User Issue: "I neutralized my reaction with NaOH, and now I have a white powder that is 10% product and 90% NaCl."

Root Cause Analysis: Neutralization generates inorganic salts which are insoluble in organic solvents but co-precipitate with water-soluble phosphonates.

Protocol D: The Ethanol Precipitation Trick

Phosphonic acids are often soluble in ethanol, while inorganic salts (NaCl, KCl) are not.

  • Dry: Evaporate the aqueous mixture to complete dryness (white solid).

  • Triturate: Add anhydrous Ethanol (EtOH) or Methanol (MeOH). Sonicate for 15 minutes.

  • Filter: The OP acid dissolves; the salt remains as a solid. Filter through a sintered glass funnel.

  • Evaporate: Concentrate the filtrate to obtain the desalted acid.

    • Validation: Check

      
       NMR.[1] If broad peaks persist, paramagnetic metals might be chelating. Pass through Chelex 100 resin if necessary.
      
Module 4: Decision Matrix (Workflow)

Follow this logic gate to determine the correct workup for your specific substrate.[3]

WorkupDecision Start Reaction Complete (Aqueous/Alcoholic) Lipophilic Is the R-group Lipophilic? (>C6) Start->Lipophilic WaterSol Is it highly Water Soluble? Lipophilic->WaterSol No Extract Acidify (pH 1) -> Extract w/ EtOAc Lipophilic->Extract Yes Butanol Sat. NaCl -> Extract w/ n-Butanol WaterSol->Butanol Moderate IonEx Ion Exchange (SAX Resin) WaterSol->IonEx High (Ionic) RP Reverse Phase (C18 Column) WaterSol->RP Amphiphilic

Caption: Strategic workflow for selecting the optimal isolation method based on molecular properties.

FAQ: Specific Scenarios

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but you must use a buffered mobile phase.[1] Use Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1] Without TFA, the peaks will be broad and asymmetrical.

Q: My NMR shows a huge broad hump around 5-8 ppm. A: This is likely the exchangeable P-OH protons. This is normal. To clean up the spectra, add a drop of


 to the NMR tube to exchange these protons out, sharpening the C-H signals.

Q: I need to remove the benzyl esters to get the acid. Pd/C isn't working. A: Benzyl phosphonates are harder to hydrogenate than benzyl carboxylates.

  • Alternative: Use TMSBr (Bromotrimethylsilane) in dry DCM (McKenna Method).[1]

  • Procedure: Stir substrate with 3-4 eq. TMSBr at 0°C -> RT for 2h. Evaporate volatiles. Add MeOH (to hydrolyze the silyl ester).[3] Evaporate again. This yields the free acid quantitatively without workup.

References
  • pKa and Solubility Properties

    • Source: "Phosphonic acid: preparation and applications." PMC (PubMed Central).[1]

    • URL:[Link]

  • Source: "Troubleshooting Diethyl (2,6-dichlorobenzyl)
  • Ion Exchange & Desalting Strategies

    • Source: "Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids...[2] Applications in Separation Processes." MDPI.

    • URL:[Link][1]

  • McKenna Method (TMSBr Dealkylation)

    • Source: "A one-pot procedure for the preparation of phosphonic acids..."[4] ResearchGate.[3][5]

    • URL:[Link]

Sources

Validation & Comparative

IR spectrum characteristic bands for phosphonate P=O and carboxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bioisostere Challenge

In medicinal chemistry and materials science, phosphonates (


) are frequently employed as stable bioisosteres of carboxylates (

) and phosphates. While they mimic the tetrahedral geometry and electrostatic properties of these groups, their chemical stability against hydrolysis is significantly higher.

Distinguishing these groups via Infrared (IR) Spectroscopy is a critical validation step in synthesis. The primary differentiator is the carbonyl stretch (


)  found in carboxylates versus the phosphoryl stretch (

)
in phosphonates. This guide provides a definitive technical comparison, experimental protocols, and a logic flow for unambiguous assignment.
Theoretical Comparison: Characteristic Bands

The following table synthesizes characteristic absorption frequencies. Note that while both groups exhibit "double bond" stretching and OH stretching (in their acid forms), the energy requirements for these vibrations differ significantly due to the mass of the phosphorus atom and the bond order.

FeatureCarboxyl Group (-COOH) Phosphonate Group (-PO(OH)

/ -PO(OR)

)
differentiation Key
Double Bond Stretch C=O : 1760 – 1690 cm⁻¹P=O : 1300 – 1100 cm⁻¹Primary: P=O appears at much lower wavenumbers than C=O.
Intensity/Shape Strong, Sharp (often "stake-shaped").Strong, often broad or split due to rotational isomers or H-bonding.C=O is typically sharper; P=O is often broader.
O-H Stretch 3300 – 2500 cm⁻¹ 2700 – 2100 cm⁻¹ Secondary: P-OH stretch is diffuse and shifted to lower energy than C-OH.
Single Bond Stretch C-O : 1320 – 1210 cm⁻¹P-O-(C/H) : 1050 – 900 cm⁻¹P-O-C (aliphatic) is a strong band near 1000 cm⁻¹.
H-Bonding Effect Dimers lower C=O freq by ~30-50 cm⁻¹.Strong H-bonding shifts P=O to ~1150 cm⁻¹ and broadens P-OH.Both form dimers, but Phosphonic acid dimers show "ABC" structure (sub-bands).

Technical Insight: The


 bond has a significant dipolar character (

), making its IR absorption intense. However, because phosphorus is heavier than carbon and the P=O bond is longer, the vibrational frequency is significantly lower than that of the stiff, shorter C=O bond.
Deep Dive: Spectral Mechanics & Logic
The Carbonyl Region (1700 cm⁻¹)

The presence of a strong band between 1700 and 1750 cm⁻¹ is the hallmark of the carboxyl group.[1]

  • Monomers: ~1760 cm⁻¹ (rare, seen in dilute gas/non-polar solvents).

  • Dimers: ~1710 cm⁻¹ (standard condition in solid/liquid state).[2]

  • Absence: If this region is silent, the compound is likely not a carboxylic acid, even if broad OH bands are present.

The Phosphoryl Region (1200 cm⁻¹)

The


 stretch is highly sensitive to its environment.
  • Free P=O: ~1300–1250 cm⁻¹.

  • H-Bonded P=O: ~1200–1150 cm⁻¹.[3]

  • Differentiation: This band often overlaps with the C-O stretch of esters or ethers. However, if the molecule is a phosphonate, you will also see the strong P-O-C stretching bands in the 1050–990 cm⁻¹ region, which are absent in simple carboxylic acids.

The "Messy" O-H Region
  • Carboxylic Acids: The O-H stretch forms a broad "V" shape centered at 3000 cm⁻¹, often superimposing the sharp C-H stretches (2900 cm⁻¹).[4][5]

  • Phosphonic Acids: The P-OH stretch is even more diffuse and shifted to lower wavenumbers (2700–2100 cm⁻¹ ). It often appears as a broad background rise rather than a distinct peak, sometimes described as having an "ABC" structure due to Fermi resonance with bending modes.

Experimental Protocol: Self-Validating Identification

To ensure data integrity, follow this protocol to minimize artifacts caused by moisture or concentration-dependent dimerization.

Objective: Obtain resolved spectra to distinguish P=O from C-O and confirm O-H status.

Step-by-Step Methodology:

  • Sample Preparation (Solid State - ATR):

    • Use a Diamond ATR (Attenuated Total Reflectance) accessory for minimal prep.

    • Critical: Ensure the crystal is bone-dry. Phosphate/phosphonate groups are hygroscopic; adsorbed water (broad band ~3400 cm⁻¹) can obscure O-H features.

    • Validation: Run a background scan of the clean crystal immediately before the sample.

  • Sample Preparation (Solution - Optional for H-bond study):

    • Dissolve compound in dry

      
       or 
      
      
      
      at varying concentrations (0.1 M to 0.001 M).
    • Observation: As dilution increases, H-bonded dimer bands (lower freq) should decrease, and monomer bands (higher freq) should appear. This confirms the presence of acidic protons (COOH or PO(OH)2).

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹.

    • Scans: Minimum 32 (to resolve weak overtone bands).

    • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply baseline correction only if scattering is significant.

    • Do not smooth the spectrum excessively, as this can merge the "fingerprint" splitting of P-O-C bands.

Decision Logic Workflow

The following diagram illustrates the logical flow for assigning a spectrum containing potential Phosphonate or Carboxyl groups.

IR_Logic Start Unknown Spectrum Analysis Check_1700 Check 1760-1690 cm⁻¹ (Strong Band?) Start->Check_1700 Check_OH_High Check 3300-2500 cm⁻¹ (Broad 'V' Shape?) Check_1700->Check_OH_High Yes (Strong C=O) Check_1200 Check 1300-1100 cm⁻¹ (Strong Band?) Check_1700->Check_1200 No (No C=O) Result_COOH CONFIRMED: Carboxylic Acid Check_OH_High->Result_COOH Yes (OH Present) Result_Ester Likely Ester/Ketone (Check C-O @ 1200) Check_OH_High->Result_Ester No (No OH) Check_POC Check 1050-990 cm⁻¹ (Strong Band?) Check_1200->Check_POC Yes (Possible P=O) Result_None Neither Group Primary Check_1200->Result_None No Check_POH Check 2700-2100 cm⁻¹ (Diffuse/Broad?) Check_POC->Check_POH Yes (P-O-C Present) Check_POC->Result_None No Result_Phosphonate CONFIRMED: Phosphonate Ester Check_POH->Result_Phosphonate No (Sharp C-H only) Result_Phosphonic CONFIRMED: Phosphonic Acid Check_POH->Result_Phosphonic Yes (Broad Low OH)

Caption: Decision tree for distinguishing Carboxylic Acids from Phosphonates/Phosphonic Acids based on hierarchical band analysis.

References
  • NPTEL IIT Bombay. Lecture 32: IR stretching frequencies for various functional groups.Link

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.Link

  • Specac. Interpreting Infrared Spectra: A Quick Guide.Link

  • L.J. Bellamy.The Infrared Spectra of Complex Molecules. (Classic Reference for P=O shifts).
  • Journal of Physical Chemistry A. Explaining the Structure of the OH Stretching Band in the IR Spectra of Strongly Hydrogen-Bonded Dimers of Phosphinic Acid.Link

  • ResearchGate. Infrared Analysis of Phosphorous Compounds.Link

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Aryl Phosphonates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Aryl phosphonates, a class of organophosphorus compounds with significant applications in medicinal chemistry and materials science, present unique analytical challenges. Mass spectrometry (MS) is an indispensable tool for their characterization, but interpreting their fragmentation patterns requires a deep, mechanistically-grounded understanding.

This guide provides an in-depth comparison of the fragmentation behaviors of aryl phosphonates under the two most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). We will move beyond simple spectral interpretation to explore the causality behind the observed fragmentation pathways, empowering you to confidently identify and characterize these molecules.

The Dichotomy of Ionization: Hard vs. Soft Techniques

The fragmentation journey of an aryl phosphonate begins at the moment of ionization. The energy transferred to the molecule during this process dictates the entire subsequent fragmentation cascade. For this reason, the choice between a "hard" ionization technique like EI and a "soft" technique like ESI is the most critical experimental decision.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI employs a high-energy electron beam (~70 eV) to ionize molecules. This energetic process often leads to the complete absence of a molecular ion peak, but produces a rich, reproducible fragmentation pattern that serves as a structural fingerprint.

  • Electrospray Ionization (ESI): As the workhorse of Liquid Chromatography-Mass Spectrometry (LC-MS), ESI is a soft ionization method. It transfers analytes from a liquid phase to the gas phase as intact, charged ions (e.g., [M+H]⁺ or [M-H]⁻). This preserves the molecular ion but requires an additional activation step, Collision-Induced Dissociation (CID) in tandem mass spectrometry (MS/MS), to induce fragmentation and elicit structural information.[1]

Electron Ionization (EI): A Fingerprint of Fragmentation

Under the high-energy conditions of EI, aryl phosphonates undergo extensive and predictable fragmentation. The resulting mass spectrum is a library-searchable fingerprint, ideal for identifying known compounds or elucidating the core structure of new ones.[2] Let's examine the fragmentation of a model compound, Diethyl Phenylphosphonate (C₁₀H₁₅O₃P, MW = 214.19).

The EI mass spectrum of Diethyl Phenylphosphonate is characterized by several key fragmentation pathways originating from the molecular ion (M⁺˙) at m/z 214.[3]

Key Fragmentation Pathways under EI:

  • McLafferty Rearrangement: The most common initial fragmentation is a rearrangement reaction involving the transfer of a hydrogen atom from the ethyl group to the phosphoryl oxygen, followed by the neutral loss of an alkene (ethylene, 28 Da). This is a hallmark of molecules containing a carbonyl (or phosphoryl) group and a γ-hydrogen.

  • Alpha-Cleavage: Cleavage of the P-O and P-C bonds alpha to the phosphorus atom is prevalent. This can involve the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the entire phenyl group.

  • Aromatic Ring Fragmentation: The stable phenyl ring can also fragment, though this is typically observed in lower-mass ions.

The diagram below illustrates the primary fragmentation cascade for Diethyl Phenylphosphonate.

G M Diethyl Phenylphosphonate [M]+• m/z 214 F186 [M - C2H4]+• m/z 186 M->F186 - C2H4 (28 Da) McLafferty Rearrangement F169 [M - OC2H5]+ m/z 169 M->F169 - •OC2H5 (45 Da) Alpha-Cleavage F171 [M - C2H4 - CH3]+ m/z 171 F186->F171 - •CH3 (15 Da) F141 [C6H6O3P]+ (Base Peak) m/z 141 F186->F141 - C2H4 (28 Da) + H• F94 [C6H5OH]+• Phenol m/z 94 F141->F94 - HPO2 (47 Da) F77 [C6H5]+ Phenyl cation m/z 77 F141->F77 - H2PO3 (81 Da)

Caption: Primary EI fragmentation pathways for Diethyl Phenylphosphonate.

This fragmentation pattern provides a wealth of structural data, summarized in the table below.

m/zProposed Ion StructureFragmentation Mechanism
214[C₁₀H₁₅O₃P]⁺˙Molecular Ion
186[C₈H₁₁O₃P]⁺˙Neutral loss of ethylene (C₂H₄) via McLafferty rearrangement.
171[C₇H₈O₃P]⁺Loss of a methyl radical (•CH₃) from the m/z 186 ion.
169[C₈H₁₀O₂P]⁺Alpha-cleavage with loss of an ethoxy radical (•OC₂H₅).
141[C₆H₆O₃P]⁺Base Peak . Loss of a second ethylene molecule from m/z 186. Represents the phenylphosphonic acid ion.
94[C₆H₆O]⁺˙Formation of the phenol radical cation from m/z 141.
77[C₆H₅]⁺Formation of the phenyl cation.

Table 1: Characteristic EI fragment ions for Diethyl Phenylphosphonate.[3]

Electrospray Ionization (ESI-MS/MS): Controlled Fragmentation

In contrast to EI, ESI is a gentle ionization technique that produces abundant protonated molecules, [M+H]⁺. To gain structural insight, we employ tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID). This controlled fragmentation is particularly useful for analyzing complex aryl phosphonates that may not be amenable to GC-MS.

The fragmentation of protonated aryl phosphonates is dominated by the neutral loss of alkene moieties from the phosphonate esters.[4] This process is analogous to the McLafferty rearrangement in EI but proceeds from an even-electron protonated precursor.

Key Fragmentation Pathways under ESI-MS/MS (Positive Ion Mode):

  • Sequential Neutral Loss: The most prominent fragmentation route is the sequential loss of alkene molecules from the ethyl ester groups. For a diethyl phosphonate, this results in two successive losses of ethylene (28 Da).

  • Charge-Remote Fragmentation: The initial protonation often occurs on the phosphoryl oxygen. The subsequent fragmentation is driven by the structure of the alkyl esters rather than the location of the charge.

The following diagram illustrates the typical ESI-MS/MS fragmentation of a generic protonated diethyl aryl phosphonate.

G Precursor Protonated Diethyl Aryl Phosphonate [M+H]+ Product1 [M+H - C2H4]+ Precursor->Product1 - C2H4 (28 Da) Neutral Loss Product2 [M+H - 2(C2H4)]+ Product1->Product2 - C2H4 (28 Da) Neutral Loss ArylIon [Ar-P(O)(OH)]+ or similar Product2->ArylIon Further Fragmentation

Caption: General ESI-MS/MS fragmentation of a protonated diethyl aryl phosphonate.

This controlled, stepwise fragmentation is invaluable for determining the nature of the alkyl ester groups on the phosphorus atom. For instance, a dimethyl phosphonate would show sequential losses of methanol (32 Da) or formaldehyde (30 Da), while a di-isopropyl phosphonate would show losses of propene (42 Da).

Comparison Guide: EI vs. ESI-MS/MS for Aryl Phosphonate Analysis

The choice of ionization technique fundamentally alters the information obtained. Neither is universally "better"; they are complementary tools for comprehensive structural elucidation.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Ionization Energy High (~70 eV)Low (Soft Ionization)
Typical Interface Gas Chromatography (GC)Liquid Chromatography (LC)
Molecular Ion Often weak or absentStrong (as [M+H]⁺ or [M-H]⁻)
Fragmentation Extensive, spontaneous, "fingerprint"Controlled via CID, often simpler
Key Fragments McLafferty rearrangements, alpha-cleavages, radical ionsSequential neutral losses from ester groups
Best For... Identifying known, volatile compounds via library search; elucidating core skeletal structures.Analyzing complex, non-volatile, or thermally labile molecules; determining ester substituents; mixture analysis via LC.

Table 2: Objective comparison of EI and ESI-MS/MS for aryl phosphonate analysis.

Experimental Protocol: A Self-Validating Workflow

A robust analytical method ensures that the data generated is both accurate and reproducible. Here is a standard protocol for the analysis of a novel aryl phosphonate using both GC-EI-MS and LC-ESI-MS/MS.

Part 1: GC-EI-MS Analysis

This protocol is designed for volatile and thermally stable aryl phosphonates.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the aryl phosphonate sample.

    • Dissolve in 1 mL of a high-purity solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of ~10 µg/mL. The causality here is to avoid detector saturation while ensuring sufficient signal.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A mid-polarity column such as an Agilent J&W DB-35ms or a Thermo Scientific TraceGOLD TG-5SilMS is recommended.[5] These phases provide good peak shape for organophosphorus compounds.

    • Injection: 1 µL injection, Splitless mode. Rationale: Maximizes analyte transfer to the column for high sensitivity.

    • Oven Program: 60 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min). This generic gradient is a good starting point for screening.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Acquisition: Full Scan mode, m/z 40-550.

  • Data Analysis:

    • Identify the peak corresponding to your compound.

    • Analyze the mass spectrum, looking for the molecular ion and characteristic fragments as described above.

    • Compare the spectrum against a commercial library (e.g., NIST) for tentative identification.

Part 2: LC-ESI-MS/MS Analysis

This protocol is suitable for a broader range of aryl phosphonates, including less volatile or more polar derivatives.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

    • Dilute to a final concentration of ~1 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This ensures good peak shape at the start of the gradient.

  • Instrumentation & Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) is a versatile choice.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting protonation in positive ion mode.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B (hold 0.5 min), ramp to 95% B over 5 min, hold 2 min.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode.

    • Acquisition:

      • Step 1 (Survey Scan): Perform a full scan (e.g., m/z 100-800) to find the m/z of the protonated molecule [M+H]⁺.

      • Step 2 (Product Ion Scan): Create a new acquisition method where the first quadrupole (Q1) isolates the [M+H]⁺ ion, the second quadrupole (Q2) acts as a collision cell (apply collision energy, e.g., 10-40 eV), and the third quadrupole (Q3) scans to detect the resulting fragment ions. This self-validating step directly links fragments to their specific parent ion.

  • Data Analysis:

    • Examine the product ion spectrum to identify key neutral losses and characteristic fragments.

    • Correlate the observed losses with the structure of the ester groups on the phosphonate.

Conclusion

The mass spectrometric fragmentation of aryl phosphonates is a predictable process governed by the energy of ionization and the inherent chemical structure of the molecule. Electron Ionization provides a high-energy fragmentation fingerprint ideal for structural confirmation, while the controlled, lower-energy fragmentation of ESI-MS/MS is superb for analyzing larger, more fragile molecules and confirming specific structural motifs like ester composition. By understanding the mechanistic principles behind these techniques and applying robust experimental protocols, researchers can leverage mass spectrometry to its full potential for the unambiguous characterization of this important class of compounds.

References
  • Smith, D., & Lynam, K. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Agilent Technologies, Inc.
  • Thermo Fisher Scientific. (n.d.). Analysis of Organophosphorus Compounds by GC/MS.
  • Li, X., & Xu, J. (2011). Abundant Intramolecular Ring Rearrangements of 1-(N-Benzyloxycarbonylamino)arylmethylphosphonate Phenyl monoesters Under Electrospray Ionization Conditions. ResearchGate. [Link]

  • Demko, A. M., & Deb-Vargas, D. M. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6109. [Link]

  • NIST. (n.d.). Phosphonic acid, phenyl-, diethyl ester. NIST Chemistry WebBook, SRD 69. [Link]

  • Pessah, N., et al. (2002). Electrospray ionization mass spectrometry and tandem mass spectrometry of clodronate and related bisphosphonate and phosphonate compounds. Journal of Mass Spectrometry, 37(2), 209-22. [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 364-91. [Link]

  • El-Fattah, M. A., et al. (2018). Electron Ionization Mass Spectra of Organophosphorus Compounds. Part III: Mass Spectrometric Fragmentation of Diethyl Spiro[Pyrimidino[5,3′][5][6]Oxazole] Phosphonate, Diethyl (Oxazolo[5,4-D]Pyrimidine-4,6-Dione)Phosphonate, and Diethyl (Pyrimidino[4,5-b][6][7] Oxazine)Phosphonates. ResearchGate. [Link]

  • Wang, R., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 735. [Link]

Sources

Comparative Process Guide: Olefination Strategies for 3-Bromostyrene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 3-bromostyrene from 3-bromobenzaldehyde , the choice between the classical Wittig reaction and the Horner-Wadsworth-Emmons (HWE) (or phosphonate-based) approach represents a trade-off between chemoselectivity and downstream processing efficiency .

While the HWE reaction is generally preferred in industrial settings for its water-soluble byproducts, this guide demonstrates that for non-stabilized terminal alkenes (like styrene) bearing halogenated aromatic rings, the Classical Wittig remains the superior protocol . The high pKa of simple alkyl phosphonates necessitates harsh bases (e.g., n-BuLi) that risk lithium-halogen exchange at the aryl bromide position. Conversely, the Wittig reagent allows for milder bases compatible with the Ar-Br moiety, albeit at the cost of generating triphenylphosphine oxide (TPPO).

This guide provides the optimized protocols for both, with a specific focus on mitigating the TPPO burden in the Wittig workflow.

Mechanistic Divergence & Selection Logic

To control the outcome, one must understand the intermediate stability.

The Wittig Route (Recommended)
  • Reagent: Methyltriphenylphosphonium bromide (

    
    ).[1]
    
  • Mechanism: Formation of a betaine and subsequent oxaphosphetane . The driving force is the formation of the strong P=O bond in TPPO.

  • Key Advantage: The ylide generated is reactive enough to methylenate the aldehyde but the required base (KOtBu or NaH) is mild enough to leave the Ar-Br bond intact.

The Phosphonate (HWE) Route (The "Trap")
  • Reagent: Diethyl methylphosphonate (

    
    ).
    
  • Mechanism: The HWE typically requires an electron-withdrawing group (EWG) alpha to the phosphorus to stabilize the carbanion and facilitate elimination.

  • The Problem: A simple methyl group lacks this EWG. Consequently, the pKa of the precursor rises to ~30 (vs ~20 for acetates). Deprotonation requires n-Butyllithium (n-BuLi) .[2]

  • Risk: 3-Bromobenzaldehyde is susceptible to Lithium-Halogen Exchange with n-BuLi, leading to polymerization or debrominated side products (styrene).

Visualizing the Pathways

Olefination_Pathways cluster_Wittig Wittig Route (Recommended) cluster_HWE Phosphonate Route (High Risk) Start 3-Bromobenzaldehyde W_Reagent MePPh3Br + KOtBu Start->W_Reagent H_Reagent (EtO)2P(O)Me + n-BuLi Start->H_Reagent W_Inter Oxaphosphetane W_Reagent->W_Inter Nucleophilic Addn W_Product 3-Bromostyrene + TPPO (Solid Waste) W_Inter->W_Product Syn-Elimination H_Inter Beta-Alkoxy Phosphonate H_Reagent->H_Inter Slow Addition H_Side Li-Br Exchange (Side Reactions) H_Reagent->H_Side Competes with Aldehyde H_Product 3-Bromostyrene + Phosphate (Water Soluble) H_Inter->H_Product Elimination

Figure 1: Mechanistic comparison highlighting the chemoselectivity risk (Li-Br exchange) inherent in the phosphonate method for this specific substrate.

Comparative Performance Metrics

MetricWittig (Standard)Phosphonate (HWE-Type)
Reagent Cost Low (Commodity chemical)Moderate
Base Requirement Mild (KOtBu, NaH, or K2CO3)Harsh (n-BuLi or LDA)
Ar-Br Stability High (Chemoselective)Low (Risk of Li-halogen exchange)
Atom Economy Poor (High MW waste: TPPO)Moderate
Purification Difficult (TPPO removal)Easy (Aqueous wash)
Yield (Isolated) 85-95% 40-60% (due to side rxns)
Scalability Good (with TPPO mitigation)Poor (Cryogenic temps required)

Experimental Protocols

Method A: The Optimized Wittig Protocol (Recommended)

Designed for high yield and simplified TPPO removal.

Materials:

  • Methyltriphenylphosphonium bromide (1.2 equiv)[3]

  • Potassium tert-butoxide (KOtBu) (1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • 3-Bromobenzaldehyde (1.0 equiv)[1]

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under Nitrogen, suspend Methyltriphenylphosphonium bromide in THF (0.5 M). Cool to 0°C.

  • Deprotonation: Add KOtBu portion-wise. The suspension will turn bright yellow (ylide formation). Stir for 45 mins at 0°C.

  • Addition: Add 3-Bromobenzaldehyde (diluted in minimal THF) dropwise over 15 minutes. Crucial: Keep temp < 10°C to ensure selectivity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Workup (The "Non-Aqueous" Trick):

    • Do not dump into water immediately.

    • Add Hexane (equal volume to THF) to the reaction mixture.

    • The TPPO is largely insoluble in Hexane/THF mixtures and will precipitate.

    • Filter the solids through a celite pad.[4]

    • Concentrate the filtrate.[5]

  • Purification: Flash chromatography (100% Pentane or Hexane). The product (liquid) elutes rapidly; residual TPPO stays on the baseline.

Method B: The Phosphonate Protocol (For Reference Only)

Included for comparative rigor. Use only if TPPO is absolutely prohibited.

Materials:

  • Diethyl methylphosphonate (1.2 equiv)

  • n-Butyllithium (1.2 equiv, 2.5M in hexanes)

  • THF, anhydrous[6]

  • 3-Bromobenzaldehyde[1]

Step-by-Step Workflow:

  • Cooling: Dissolve diethyl methylphosphonate in THF. Cool to -78°C (Dry ice/Acetone). Strict temp control is vital to prevent Li-Br exchange.

  • Deprotonation: Add n-BuLi dropwise. Stir for 30 mins.

  • Addition: Add 3-Bromobenzaldehyde slowly.

  • Warming: Allow to warm to RT slowly.

  • Quench: Add saturated NH4Cl.

  • Workup: Extract with Et2O. Wash with water (removes phosphate byproducts).

  • Note: Expect lower yields due to competitive attack on the bromine.

Advanced Purification: Solving the TPPO Problem

Since the Wittig is the superior chemical choice, the remaining bottleneck is removing Triphenylphosphine Oxide (TPPO). Standard chromatography is often insufficient for large scales.

Strategy: Zinc Chloride Complexation TPPO forms a Lewis Acid-Base complex with ZnCl2 that is insoluble in ethanol/ether.

  • Dissolve crude Wittig residue in minimal Ethanol.[5]

  • Add ZnCl2 (2 equiv dissolved in EtOH).

  • Stir for 1 hour. A thick white precipitate forms (TPPO-ZnCl2 complex).

  • Filter.[4][5][7][8]

  • Concentrate filtrate and pass through a short silica plug.[5]

Purification_Workflow Crude Crude Reaction Mixture (Product + TPPO) Method1 Method 1: Hexane Crash Crude->Method1 Method2 Method 2: ZnCl2 Complexation Crude->Method2 Step1_1 Dilute with Hexane (1:1) Method1->Step1_1 Step2_1 Dissolve in EtOH Add ZnCl2 Method2->Step2_1 Step1_2 Filter Precipitated TPPO Step1_1->Step1_2 Final Pure 3-Bromostyrene Step1_2->Final Step2_2 Filter Zn-TPPO Complex Step2_1->Step2_2 Step2_2->Final

Figure 2: Workflow for the removal of Triphenylphosphine Oxide (TPPO).

Conclusion & Recommendation

For the synthesis of 3-bromostyrene , the Classical Wittig Reaction is the authoritative recommendation.

  • Safety & Yield: The Wittig conditions (KOtBu/0°C) preserve the sensitive Ar-Br bond, whereas the Phosphonate (HWE) conditions (n-BuLi/-78°C) pose a high risk of side reactions.

  • Throughput: While TPPO removal is tedious, the ZnCl2 precipitation method or the Hexane Crash technique renders the Wittig process scalable and reproducible.

  • Alternative: If TPPO is strictly unacceptable and scale is small, consider the Peterson Olefination (Silicon-based) rather than the Phosphonate method to avoid the pKa/Selectivity issues.

References

  • Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin synthesis. Chemical Reviews, 89(4), 863-927. Link

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[9] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[5][9] The Journal of Organic Chemistry, 82(19), 9931–9936. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Reference for Li-Halogen exchange risks).
  • Organic Syntheses. Methylenecyclohexane (Standard Wittig Protocol). Org.[7][9] Synth. 1960, 40, 66. Link

Sources

The Practitioner's Guide to Olefination: Unveiling the Superiority of Phosphonates over Phosphonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds is a cornerstone transformation. For decades, the Wittig reaction, utilizing phosphonium salts, has been a workhorse for this purpose. However, the advent and refinement of the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonates, have offered a more robust, versatile, and user-friendly alternative for the discerning researcher. This guide provides an in-depth comparison of these two powerful olefination methodologies, substantiated with experimental data, to illuminate the distinct advantages of incorporating phosphonate-based strategies into modern synthetic workflows.

At a Glance: Key Differentiators

FeatureHorner-Wadsworth-Emmons (Phosphonates)Wittig Reaction (Phosphonium Salts)
Reagent Phosphonate-stabilized carbanionPhosphonium ylide
Reactivity More nucleophilic, less basic; reacts with aldehydes and ketones, including sterically hindered ones.[1]Reactivity varies; stabilized ylides are less reactive and may not react with ketones.[2][3]
Stereoselectivity Predominantly (E)-alkenes; can be tuned to (Z) with modifications (e.g., Still-Gennari).[1][4]Stabilized ylides give (E)-alkenes; non-stabilized ylides give (Z)-alkenes.[3]
Byproduct Water-soluble dialkyl phosphateTriphenylphosphine oxide (TPPO)
Purification Simple aqueous extraction.[1][5]Often requires challenging chromatography or precipitation techniques.[5][6]
Base Requirements Can be performed with milder bases (e.g., NaH, NaOMe).[7]Often requires strong bases (e.g., n-BuLi, NaNH2).[6]

Delving into the Mechanisms: A Tale of Two Pathways

The fundamental difference between the HWE and Wittig reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway.

The Wittig reaction proceeds through the formation of a phosphonium ylide, which then reacts with a carbonyl compound to form a betaine intermediate, followed by an oxaphosphetane that collapses to the alkene and triphenylphosphine oxide. The stereochemical outcome is largely determined by the stability of the ylide.

Wittig_Mechanism cluster_0 Wittig Reaction P R'₃P⁺-C⁻HR'' Betaine R'₃P⁺-CHR''-CR'''₂-O⁻ (Betaine) P->Betaine Nucleophilic Attack C R'''₂C=O C->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene R''HC=CR'''₂ Oxaphosphetane->Alkene Elimination TPPO R'₃P=O Oxaphosphetane->TPPO

Caption: Generalized mechanism of the Wittig reaction.

In contrast, the Horner-Wadsworth-Emmons reaction involves a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a typical phosphonium ylide.[1] This carbanion adds to the carbonyl compound, and the resulting intermediate eliminates a water-soluble dialkyl phosphate to furnish the alkene. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene due to equilibration of the intermediates.[1]

HWE_Mechanism cluster_1 Horner-Wadsworth-Emmons Reaction Phosphonate (RO)₂P(O)-C⁻HR' Intermediate (RO)₂P(O)-CHR'-CR''₂-O⁻ Phosphonate->Intermediate Nucleophilic Attack Carbonyl R''₂C=O Carbonyl->Intermediate Oxaphosphetane_HWE Oxaphosphetane Intermediate->Oxaphosphetane_HWE Cyclization Alkene_HWE R'HC=CR''₂ Oxaphosphetane_HWE->Alkene_HWE Elimination Phosphate (RO)₂P(O)O⁻ Oxaphosphetane_HWE->Phosphate

Caption: Generalized mechanism of the HWE reaction.

The Decisive Advantages of Phosphonates

For the modern synthetic chemist, efficiency, predictability, and ease of execution are paramount. It is in these areas that the HWE reaction truly outshines the Wittig reaction.

Enhanced Reactivity and Broader Substrate Scope

Phosphonate-stabilized carbanions are more nucleophilic than their phosphonium ylide counterparts.[1] This heightened reactivity allows them to engage with a wider array of carbonyl compounds, including sterically hindered ketones that are often unreactive in Wittig reactions.[2][3] This expanded substrate scope provides greater flexibility in synthetic design.

Superior Stereocontrol: The Power of (E)-Selectivity

The HWE reaction is renowned for its high (E)-selectivity, a consequence of the thermodynamic control inherent in its mechanism.[1] This predictability is a significant asset in the synthesis of complex molecules where precise stereochemistry is critical. While stabilized Wittig ylides also favor (E)-alkenes, the HWE reaction often provides higher selectivity. Furthermore, the development of the Still-Gennari modification allows for highly selective access to (Z)-alkenes by employing electron-withdrawing groups on the phosphonate, offering a level of stereochemical control that is less straightforward to achieve with the Wittig reaction.[4]

The Purification Paradigm Shift: Eliminating the Triphenylphosphine Oxide Menace

Perhaps the most celebrated practical advantage of the HWE reaction is the nature of its byproduct. The reaction generates a dialkyl phosphate salt, which is readily soluble in water and can be effortlessly removed during an aqueous workup.[1][5] This stands in stark contrast to the byproduct of the Wittig reaction, triphenylphosphine oxide (TPPO). TPPO is a notoriously difficult impurity to remove from reaction mixtures, often requiring tedious and material-losing column chromatography or specialized precipitation techniques.[5][6] The simplified purification associated with the HWE reaction translates to saved time, reduced solvent consumption, and often, higher isolated yields of the desired alkene.

Case Study: The Total Synthesis of Prostaglandin F2α

The seminal total synthesis of Prostaglandin F2α by E.J. Corey's group provides a compelling, real-world comparison of the HWE and Wittig reactions within the context of a complex natural product synthesis.[5][8][9][10]

Horner-Wadsworth-Emmons Reaction in the Synthesis:

In one key step, an aldehyde intermediate was reacted with dimethyl (2-oxoheptyl)phosphonate under HWE conditions to install the α-chain of the prostaglandin. This reaction proceeded in a 70% yield for the two steps of oxidation and olefination, demonstrating the efficiency of the HWE reaction in a complex setting.[9]

Wittig Reaction in the Synthesis:

Later in the synthesis, the ω-chain was introduced via a Wittig reaction using the ylide derived from 5-triphenylphosphoniopentanoic acid. This transformation, coupled with the preceding and succeeding steps, afforded the desired product in an 80% yield over three steps .[9]

While both reactions were successful, the HWE reaction provided a comparable yield in fewer steps, highlighting its efficiency. Furthermore, the purification of the HWE product was likely more straightforward due to the absence of TPPO.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the synthesis of the organophosphorus reagents and their subsequent olefination reactions are presented below.

Synthesis of Organophosphorus Reagents

Reagent_Synthesis cluster_hwe HWE Reagent Synthesis cluster_wittig Wittig Reagent Synthesis hwe_start Triethyl phosphite + Ethyl chloroacetate hwe_reaction Michaelis-Arbuzov Reaction (Heat) hwe_start->hwe_reaction hwe_product Triethyl phosphonoacetate hwe_reaction->hwe_product wittig_start Triphenylphosphine + Ethyl bromoacetate wittig_reaction SN2 Reaction (Solvent) wittig_start->wittig_reaction wittig_product (Carboethoxymethyl)triphenylphosphonium bromide wittig_reaction->wittig_product

Caption: Workflow for the synthesis of HWE and Wittig reagents.

Protocol 1: Synthesis of Triethyl Phosphonoacetate (HWE Reagent) via Michaelis-Arbuzov Reaction

  • Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stir bar is charged with triethyl phosphite and ethyl chloroacetate.

  • Reaction: The mixture is heated to reflux under an inert atmosphere. The progress of the reaction can be monitored by observing the evolution of ethyl chloride.

  • Workup: After the reaction is complete (typically several hours), the excess starting materials and volatile byproducts are removed by distillation. The resulting triethyl phosphonoacetate is often pure enough for subsequent use, or can be further purified by vacuum distillation.

Protocol 2: Synthesis of (Carboethoxymethyl)triphenylphosphonium Bromide (Wittig Reagent)

  • Setup: To a solution of triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile) in a round-bottom flask, add ethyl bromoacetate dropwise at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature or with gentle heating until a precipitate forms. The reaction is typically complete within 24 hours.

  • Workup: The solid phosphonium salt is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Olefination Reactions

Protocol 3: Horner-Wadsworth-Emmons Olefination

  • Ylide Generation: To a suspension of a base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DME) under an inert atmosphere, add the phosphonate (e.g., triethyl phosphonoacetate) dropwise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases.

  • Olefination: The solution of the phosphonate carbanion is cooled to 0 °C, and a solution of the aldehyde or ketone in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude alkene, which can be purified by column chromatography if necessary.

Protocol 4: Wittig Olefination (with a stabilized ylide)

  • Ylide Generation: To a suspension of the phosphonium salt (e.g., (carboethoxymethyl)triphenylphosphonium bromide) in a suitable solvent (e.g., THF or dichloromethane), a base (e.g., sodium hydroxide solution or sodium methoxide) is added, and the mixture is stirred vigorously until the ylide is formed (often indicated by a color change).

  • Olefination: The aldehyde or ketone is added to the ylide solution, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Workup: The reaction mixture is concentrated, and a non-polar solvent (e.g., hexanes or diethyl ether) is added to precipitate the triphenylphosphine oxide. The solid is removed by filtration. The filtrate containing the product may require further purification by column chromatography to remove residual TPPO.

Conclusion: A Clear Choice for Modern Synthesis

While the Wittig reaction remains a historically significant and useful transformation, the Horner-Wadsworth-Emmons reaction, utilizing phosphonates, presents a compelling suite of advantages for the contemporary synthetic chemist. Its enhanced reactivity, predictable (E)-stereoselectivity, and, most notably, the facile removal of its water-soluble byproduct, streamline the synthetic process, leading to greater efficiency and higher purity of the final products. For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the HWE reaction is not merely an alternative but often the superior strategic choice for the construction of carbon-carbon double bonds.

References

  • Wittig Reaction. Dalal Institute. Available at: [Link]

  • Synthesis method of triethyl phosphonoacetate. Google Patents.
  • Wittig reaction. Wikipedia. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl). PubMed. Available at: [Link]

  • A General Catalyst Controlled Route to Prostaglandin F2α. Organic Letters. Available at: [Link]

  • Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature. Available at: [Link]

  • Lecture 10: Total synthesis of Prostaglandin (Corey). YouTube. Available at: [Link]

  • Synthesis of Prostaglandin F2α by Elias J. Corey (1969). SynArchive. Available at: [Link]

  • Total Synthesis of Prostaglandins F2α and E2 as the Naturally Occuring Forms. ResearchGate. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. YouTube. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. MDPI. Available at: [Link]

  • Wittig- and Horner-Wadsworth-Emmons olefination in aqueous media with and without phase transfer catalysis. United Arab Emirates - Ministry of Health and Prevention. Available at: [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. Available at: [Link]

  • (PDF) Wittig- and Horner–Wadsworth–Emmons-Olefination Reactions with Stabilised and Semi-Stabilised Phosphoranes and Phosphonates under Non-Classical Conditions. ResearchGate. Available at: [Link]

  • Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. PMC. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 5-bromo phthalide. Google Patents.
  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. PMC. Available at: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning. Available at: [Link]

  • The Wittig Reaction. Chem 115 Myers. Available at: [Link]

  • Triphenylphosphine-2,4,4,6-tetrabromo-2,5-cyclohexadienone Complex as a Reagent for Preparation of Carboxylic Acid Bromides.. ResearchGate. Available at: [Link]

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Chromatographic separation of phosphonoacetic acid enantiomers

Chromatographic Separation of Chiral -Substituted Phosphonoacetic Acid Derivatives

Executive Summary: The Chirality Paradox

Critical Clarification: Parent Phosphonoacetic Acid (PAA) (

However, in drug development—specifically in the design of NMDA receptor antagonists, antiviral nucleoside analogues, and peptidomimetics—researchers frequently target


-substituted phosphonoacetic acids

This guide addresses the chromatographic separation of these specific chiral PAA derivatives , which present unique challenges due to their high polarity, zwitterionic nature, and frequent lack of UV chromophores.

Part 1: The Challenge Landscape

Separating enantiomers of

  • Extreme Polarity: The presence of both phosphonic (

    
    ) and carboxylic acid groups makes these molecules highly polar and water-soluble, rendering standard Normal Phase Chiral HPLC (e.g., Hexane/IPA) ineffective without heavy derivatization.
    
  • Detection Limits: Most PAA derivatives lack a conjugated

    
    -system, making them invisible to standard UV detection (254 nm).
    
  • Metal Chelation: The phosphonate group is a strong chelator, often leading to peak tailing on stainless steel HPLC systems unless passivation or PEEK hardware is used.

Part 2: Comparative Methodology

We evaluate three primary methodologies. The choice depends strictly on your analyte's functionalization and available detection hardware.

Method A: Macrocyclic Glycopeptide CSPs (The Modern Standard)

Best for: Intact, underivatized amino-phosphonates (zwitterions). Mechanism: Uses Teicoplanin or Vancomycin bonded phases. The separation relies on a combination of inclusion complexation, hydrogen bonding, and ionic interactions.

  • Pros: Handles aqueous mobile phases (Reverse Phase or Polar Ionic Mode); MS-compatible.

  • Cons: Lower capacity than polysaccharide columns; columns are expensive.

Method B: Chiral Ligand Exchange Chromatography (CLEC)

Best for: UV-transparent analytes; Cost-sensitive workflows. Mechanism: A transition metal (usually

  • Pros: The

    
     complex creates a UV-absorbable species (254 nm), solving the detection problem; extremely high selectivity (
    
    
    ) for amino-phosphonates.
  • Cons: Incompatible with Mass Spectrometry (copper clogs sources); requires long equilibration times.

Method C: Indirect Separation (Derivatization + Polysaccharide CSPs)

Best for: High-sensitivity fluorescence assays; Preparative scale. Mechanism: Reacting the amine/hydroxyl group with a chromophore (e.g., FMOC, OPA) to increase hydrophobicity, followed by separation on Amylose/Cellulose columns (e.g., Chiralpak AD/OD).

  • Pros: High sensitivity (fluorescence); standard solvents.

  • Cons: Kinetic resolution errors; sample destruction; additional prep time.

Part 3: Data Summary & Decision Matrix

Performance Comparison Table
FeatureMethod A: Glycopeptide CSPMethod B: CLEC (Direct)Method C: Derivatization
Column Type Chirobiotic T / V (Teicoplanin)C18 + Chiral Additive OR Chiral Ligand ColumnChiralpak AD / OD (Amylose)
Mobile Phase MeOH / Water / AcidWater / CuSO₄ / Chiral SelectorHexane / IPA / TFA
Detection ELSD, CAD, MSUV (254 nm) via Cu-complexUV or Fluorescence
Resolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Moderate (1.5 - 3.0)High (> 3.0)High (> 4.0)
Prep Scale LowLowHigh
Robustness HighMedium (pH sensitive)Low (Reagent stability)
Decision Workflow (Graphviz)

MethodSelectionStartStart: Select PAA DerivativeCheckChromDoes analyte have UV Chromophore?Start->CheckChromCheckMSIs MS Detection Required?CheckChrom->CheckMSYes (e.g., Phenyl-PAA)MethodBMethod B: Ligand Exchange (CLEC)(Cu(II) Additive)CheckChrom->MethodBNo (Aliphatic)MethodAMethod A: Glycopeptide CSP(Teicoplanin)CheckMS->MethodAYes (Bioanalysis)MethodCMethod C: Derivatization(FMOC/Z-Cl + Amylose CSP)CheckMS->MethodCNo (Prep/QC)MethodB->MethodCIf CLEC fails

Figure 1: Decision tree for selecting the optimal chromatographic strategy based on analyte properties and detection requirements.

Part 4: Detailed Experimental Protocols

Protocol 1: Direct Separation via Teicoplanin CSP (Recommended)

This protocol is self-validating via the use of Polar Ionic Mode (PIM), which enhances ionization for MS detection.

Materials:

  • Column: Astec Chirobiotic T (150 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol (60%) / 0.1% Triethylamine Acetate (TEAA) Buffer, pH 4.1 (40%).

  • Flow Rate: 1.0 mL/min.[1]

  • Temp: 25°C.

Step-by-Step:

  • System Passivation: Flush the LC system with 50% MeOH/Water to remove any trace metal ions that might chelate the phosphonate.

  • Equilibration: Equilibrate the column with 20 column volumes. The baseline must be stable.

  • Sample Prep: Dissolve 1 mg of racemic

    
    -amino-PAA in 1 mL of mobile phase. Critical: Do not use pure water as solvent; it may cause "breakthrough" peaks in PIM.
    
  • Injection: Inject 5 µL.

  • Validation: Calculate Resolution (

    
    ). If 
    
    
    , decrease the TEAA concentration to 0.05% to increase ionic retention.
Protocol 2: Chiral Ligand Exchange (CLEC) for UV-Transparent Analytes

This method uses the "Copper Switch" to visualize the molecule.

Materials:

  • Column: C18 Reverse Phase (Standard) or specialized Chiral Ligand Exchange column.

  • Chiral Selector: N,N-dimethyl-L-phenylalanine (L-DMPh).

  • Metal Source: Copper(II) Sulfate (

    
    ).
    

Step-by-Step:

  • Mobile Phase Prep: Mix 2 mM

    
     and 4 mM L-DMPh in water. Adjust pH to 3.5 using acetic acid.
    
    • Why? The 1:2 ratio ensures Copper is fully complexed with the selector in the mobile phase.

  • Mechanism Check: The analyte (PAA derivative) will displace one ligand, forming a ternary complex: [L-Selector -- Cu -- D-Analyte].

  • Detection: Set UV detector to 254 nm .

    • Note: The PAA derivative is invisible, but the Copper-Complex absorbs at 254 nm. You are detecting the complex, not the free molecule.

  • Elution: The enantiomer that forms the less stable complex with the selector elutes first.

Part 5: Mechanistic Visualization

The Ligand Exchange mechanism is complex. Below is a representation of the ternary complex formation which drives separation.

CLEC_MechanismCuCu(II) IonAnalyte_RR-PAA DerivativeCu->Analyte_RStrong BridgeAnalyte_SS-PAA DerivativeCu->Analyte_SWeak Bridge (Steric Clash)SelectorChiral Selector(L-Proline/DMPh)Selector->CuFixed LigandComplex_RStable Complex(Retained)Selector->Complex_RComplex_SUnstable Complex(Elutes First)Selector->Complex_SAnalyte_R->Complex_RAnalyte_S->Complex_S

Figure 2: Ligand Exchange Mechanism showing the ternary complex formation. Steric hindrance in the 'S' complex leads to faster elution.

References

  • Kafarski, P. & Lejczak, B. (2001). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Berkecz, R., et al. (2016). Enantioseparation of α-Hydroxyallylphosphonates and Phosphonoallylic Carbonate Derivatives on Chiral Stationary Phases. Chirality, 28(9), 656–662.[2] Link

  • Davankov, V. A. (2003). Ligand-exchange chromatography: A technique for the separation of optical isomers. Journal of Chromatography A. Link

  • Ilisz, I., et al. (2006). Direct chromatographic separation of the enantiomers of beta-amino acids and aminophosphonic acids. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Vaccher, C., et al. (2021). Chiral Resolution of Phosphonic Acid Derivatives. MDPI Separations. Link

Literature review of alpha-aryl phosphonate reactivity

Comparative Guide: Reactivity and Functionalization of -Aryl Phosphonates

Executive Summary


nucleophilic activationelectrophilic/catalytic functionalization

This guide objectively compares the primary synthetic methodologies for generating and utilizing this scaffold. We move beyond standard textbook definitions to analyze the process parameters—yield, stereoselectivity, and scalability—that drive decision-making in a drug development context.

Part 1: Synthesis of the Scaffold (Construction)

The Challenge: vs. C-P Bond Formation

Classically, the Michaelis-Arbuzov reaction was the default route. However, for

1
Comparative Analysis: Arbuzov vs. Hirao vs. -Arylation
FeatureMichaelis-Arbuzov (Legacy)Hirao Coupling (Standard)Pd-Catalyzed

-Arylation
(Emerging)
Bond Formed



Substrate Benzylic HalidesAryl Halides (Br/I/Cl)Phosphonoacetates + Aryl Halides
Catalyst None (Thermal)Pd(0) / Pd(II)Pd(dba)

/ BrettPhos
Temp >120°C80–110°C60–100°C
Tolerance Low (Elimination side-reactions)High (Tolerates heterocycles)High (Sterically hindered arenes)
Key Limit Requires benzylic leaving group

removal required
Requires electron-withdrawing group
Recommended Protocol: Modified Hirao Coupling (High-Yield)

Why this works: The use of dppf as a ligand allows for a wider bite angle, stabilizing the Pd center and facilitating the reductive elimination of the C-P bond, which is the rate-determining step in crowded aryl systems.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Diethyl phosphite (1.1 equiv)

  • 
     (1-2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2-4 mol%)

  • 
     (1.5 equiv)
    
  • Solvent: Acetonitrile or Toluene

Step-by-Step Workflow:

  • Inerting: Charge reaction vessel with Aryl Bromide,

    
    , and dppf. Cycle Vacuum/Nitrogen (
    
    
    ) to remove
    
    
    (Critical:
    
    
    oxidizes phosphite to phosphate, killing yield).
  • Solvation: Add degassed Acetonitrile.

  • Activation: Add

    
     followed by slow addition of Diethyl phosphite via syringe.
    
  • Reaction: Heat to reflux (80°C) for 4–12 hours. Monitor by

    
     NMR (Product shift 
    
    
    15-25 ppm; Disappearance of H-phosphonate
    
    
    7-8 ppm).
  • Workup: Filter through Celite (removes Pd black). Concentrate. Flash chromatography (EtOAc/Hexane).

Part 2: Olefination Performance (Reactivity)

The Divergence: E-Selective vs. Z-Selective

The most common application of

2
Mechanism & Selectivity Logic[2][3][4]
  • Standard HWE (Thermodynamic): Reversible formation of the intermediate allows equilibration to the more stable trans-oxaphosphetane, leading to the E-alkene.

  • Still-Gennari (Kinetic): Electron-withdrawing trifluoroethyl groups on the phosphonate accelerate the elimination step. The reaction becomes irreversible, trapping the kinetically formed cis-oxaphosphetane, yielding the Z-alkene.[3]

HWE_SelectivityStartDeprotonatedPhosphonateInter_SynSyn-Betaine/Oxaphosphetane(Kinetic Product)Start->Inter_SynFastInter_AntiAnti-Betaine/Oxaphosphetane(Thermodynamic Product)Start->Inter_AntiSlowAldehydeAldehyde(R-CHO)Aldehyde->Inter_SynInter_Syn->Inter_AntiReversible (Standard HWE)Prod_ZZ-Alkene(Still-Gennari)Inter_Syn->Prod_ZFast Elimination(Trifluoroethyl groups)Prod_EE-Alkene(Standard HWE)Inter_Anti->Prod_EElimination

Caption: Kinetic vs. Thermodynamic control in Phosphonate Olefination. Fast elimination (Still-Gennari) traps the Z-isomer.

Comparative Data: Stereoselectivity Ratios
MethodReagent StructureBase / AdditiveTempTypical E:Z Ratio
Standard HWE


or

0°C to RT>95:5
Still-Gennari


/ 18-Crown-6
-78°C<5:95
Ando


or

-78°C<10:90
Protocol: Still-Gennari Z-Olefination

Why this works: The 18-crown-6 sequesters the Potassium cation (

3
  • Preparation: Dissolve 18-crown-6 (5.0 equiv) and bis(2,2,2-trifluoroethyl) phosphonoester (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C .

  • Deprotonation: Add KHMDS (0.5 M in toluene, 1.1 equiv) dropwise. Stir for 30 min.

  • Addition: Add aldehyde (1.0 equiv) slowly to maintain -78°C.

  • Monitoring: Stir 1-2 hours at -78°C. Do not warm up until TLC confirms consumption (Warming promotes isomerization to E).

  • Quench: Pour into saturated

    
    .
    

Part 3: Asymmetric Functionalization

The Frontier: Creating Chiral -Aryl Centers

Beyond olefination,

4Asymmetric Hydrogenation

Workflow: Enantioselective Hydrogenation

This route is preferred over direct asymmetric alkylation due to higher enantiomeric excess (ee) and lower catalyst loading.

Asymmetric_WorkflowSubstratealpha,beta-UnsaturatedPhosphonateProductChiral alpha-ArylPhosphonate (>95% ee)Substrate->Product AsymmetricHydrogenationCat_SystemRh(I)-DuPhos orRu-BINAP CatalystCat_System->ProductHydrogenH2 (3-10 bar)Hydrogen->Product

Caption: Rhodium-catalyzed asymmetric hydrogenation provides high enantioselectivity for chiral phosphonates.

Critical Parameters for Success
  • Substrate Purity: The alkene substrate must be free of halides (catalyst poisons).

  • Pressure: 3–10 bar

    
     is usually sufficient; higher pressures do not necessarily improve ee.
    
  • Solvent: Methanol or DCM. Solvent effects are strong in Rh-catalysis; screening is recommended.

References

  • Hirao, T., Masunaga, T., Ohshiro, Y., & Agawa, T. (1981). A Novel Synthesis of Dialkyl Arenephosphonates. Synthesis, 1981(1), 56-57. Link

  • Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[2][5][6] Tetrahedron Letters, 24(41), 4405-4408. Link

  • Ando, K. (1995). Highly Selective Synthesis of Z-Unsaturated Esters by the Use of New Horner-Emmons Reagents, Ethyl (Diarylphosphono)acetates. Journal of Organic Chemistry, 60(24), 7690–7691. Link

  • Kalek, M., Ziadi, A., & Stawinski, J. (2008). Microwave-assisted palladium-catalyzed cross-coupling of aryl halides with H-phosphonates.[7] Organic Letters, 10(20), 4637-4640. Link

  • Burk, M. J., et al. (1993).

    
    -Enol Phosphonates. Journal of the American Chemical Society, 115(22), 10125–10138. Link
    
  • Montchamp, J. L. (2005). Palladium-Catalyzed C-P Bond Formation: Mechanistic Insights and Application. Journal of Organometallic Chemistry, 690(10), 2388-2406. Link

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